An In-Depth Technical Guide to Ethyl [(5-amino-2-pyridinyl)oxy]acetate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl [(5-amino-2-pyridinyl)oxy]acetate, a pyridinyl-oxy-acetate derivative of interest i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl [(5-amino-2-pyridinyl)oxy]acetate, a pyridinyl-oxy-acetate derivative of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide consolidates available information and provides expert-driven insights into its chemical identity, probable synthetic pathways, expected analytical characteristics, and potential applications. The methodologies and data presented are based on established chemical principles and analogous, well-characterized compounds, offering a robust framework for researchers and drug development professionals working with this or structurally related molecules.
Core Chemical Identity
Ethyl [(5-amino-2-pyridinyl)oxy]acetate is a heterocyclic compound featuring a 5-aminopyridine core linked to an ethyl acetate group via an ether linkage. This unique arrangement of functional groups—a primary aromatic amine, a pyridine ring, an ether, and an ester—makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.
Identifiers and Chemical Properties
A precise understanding of a compound's identifiers is critical for accurate sourcing, regulatory compliance, and unambiguous scientific communication. The key identifiers and predicted physicochemical properties for Ethyl [(5-amino-2-pyridinyl)oxy]acetate are summarized below.
Note: Some properties are predicted based on the chemical structure due to the limited availability of published experimental data.
Synthesis and Mechanism
Proposed Synthetic Pathway
The most logical approach to synthesizing the target compound involves the reaction of 5-amino-2-hydroxypyridine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a suitable base. The base is crucial for deprotonating the hydroxyl group of the pyridine, forming a pyridinoxide intermediate that acts as a nucleophile.
This protocol is a representative methodology based on standard organic synthesis techniques for similar compounds. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary to achieve the desired yield and purity.
Materials:
5-Amino-2-hydroxypyridine
Ethyl bromoacetate
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-2-hydroxypyridine (1.0 eq).
Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material. Add a suitable base, such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C).
Nucleophile Formation: Stir the mixture at room temperature (or as required for the chosen base) for 30-60 minutes to ensure the formation of the pyridinoxide salt.
Electrophile Addition: Slowly add ethyl bromoacetate (1.1-1.2 eq) to the reaction mixture.
Reaction Progression: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used, it can be removed under reduced pressure. Quench the reaction by the slow addition of water.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Ethyl [(5-amino-2-pyridinyl)oxy]acetate.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for Ethyl [(5-amino-2-pyridinyl)oxy]acetate.
Expected Analytical Profile
A comprehensive analytical characterization is essential to confirm the identity and purity of a synthesized compound. While specific spectra for Ethyl [(5-amino-2-pyridinyl)oxy]acetate are not publicly available, its expected spectroscopic features can be predicted based on its molecular structure.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetate and ethyl groups, and the methyl protons of the ethyl group. The amino group protons may appear as a broad singlet. The chemical shifts (δ) will be influenced by the electronic environment of each proton.
¹³C NMR: The carbon NMR spectrum should reveal nine distinct carbon signals corresponding to the molecular formula. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons of the pyridine ring will appear in the aromatic region, and the aliphatic carbons of the ethyl and acetate groups will be in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).
C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
C=O stretching for the ester carbonyl group (a strong band around 1735-1750 cm⁻¹).
C-O stretching for the ether and ester linkages (in the fingerprint region, around 1000-1300 cm⁻¹).
C=N and C=C stretching for the pyridine ring (around 1400-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight (196.20). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the ethyl group (-CH₂CH₃), or cleavage of the ether bond.
Applications in Research and Drug Development
Ethyl [(5-amino-2-pyridinyl)oxy]acetate is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its bifunctional nature, with a nucleophilic amino group and an ester that can be hydrolyzed to a carboxylic acid, allows for a variety of subsequent chemical transformations.
Role as a Synthetic Building Block
The primary amine on the pyridine ring can be readily acylated, alkylated, or used in coupling reactions to introduce new functionalities. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations. This versatility makes it a useful scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.
Potential in Medicinal Chemistry
The aminopyridine motif is a common feature in many biologically active compounds. The incorporation of the oxyacetate side chain provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug design. For example, derivatives of this compound could be investigated as potential kinase inhibitors, receptor antagonists, or as agents targeting other biological pathways.[3]
Logical Workflow for Derivatization
Caption: Potential derivatization pathways for Ethyl [(5-amino-2-pyridinyl)oxy]acetate.
Safety and Handling
General Precautions
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[6]
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6][7]
Potential Hazards
Based on the aminopyridine and ester functionalities, potential hazards may include:
Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.[4][6]
Toxicity: Aminopyridines can be toxic if ingested or absorbed through the skin.
Sensitization: Some individuals may develop allergic skin reactions upon repeated exposure.[7]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Conclusion
Ethyl [(5-amino-2-pyridinyl)oxy]acetate (CAS 203664-68-0) is a chemical compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive framework based on established chemical principles and data from analogous compounds. The proposed synthetic route, expected analytical profile, and discussion of its potential applications offer valuable insights for researchers and drug development professionals. As with any novel chemical, it is crucial to handle this compound with appropriate caution and to perform thorough analytical characterization to confirm its identity and purity before use in further research.
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025, December 3). PMC. Retrieved from [Link]
The 5-Amino-2-Pyridinyl Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 5-amino-2-pyridinyl moiety represents a cornerstone in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-amino-2-pyridinyl moiety represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the significant therapeutic potential of 5-amino-2-pyridinyl derivatives, with a primary focus on their anticancer, antimicrobial, and neurological applications. We will delve into the intricate mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this rich chemical space.
Introduction: The 5-Amino-2-Pyridinyl Scaffold - A Gateway to Biological Activity
The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in a wide range of chemical interactions make it a "privileged" structure in drug design. The introduction of an amino group at the 5-position and a point of attachment or further substitution at the 2-position creates the 5-amino-2-pyridinyl scaffold, a motif that has proven to be particularly fruitful in the quest for novel therapeutic agents. This arrangement of functional groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.
The inherent basicity of the pyridine nitrogen and the nucleophilicity of the amino group provide key interaction points with biological targets such as enzymes and receptors.[2] This guide will illuminate the multifaceted biological potential of derivatives built upon this versatile core.
Anticancer Activity: Targeting the Engines of Malignancy
The development of novel anticancer agents is a paramount challenge in modern medicine.[3] 5-Amino-2-pyridinyl derivatives have emerged as a promising class of compounds with potent antitumor activities, primarily through the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[4]
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism through which 5-amino-2-pyridinyl derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
VEGFR-2 and c-Met Inhibition: Several 5-amino-2-pyridinyl derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinase.[4][5] By blocking these receptors, the compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, and inhibit tumor cell growth and metastasis.
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is another crucial target. Derivatives of 2-aminopyridine have shown potent and selective inhibition of JAK2, a kinase often hyperactivated in myeloproliferative neoplasms.[4]
Induction of Apoptosis: Beyond kinase inhibition, some derivatives induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the activation of caspase cascades and the modulation of apoptosis-related proteins like Bax and Bcl-2.[6]
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[7]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-amino-2-pyridinyl derivatives.
Structure-Activity Relationship (SAR)
The potency and selectivity of 5-amino-2-pyridinyl derivatives as anticancer agents are highly dependent on the nature and position of substituents.
Substitution at the 2-position: The group attached to the 2-position of the pyridine ring significantly influences activity. Often, this position is occupied by a substituted aniline or a similar aromatic moiety, which can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.[8][9]
Substitution at the 5-amino group: Acylation or alkylation of the 5-amino group can modulate the compound's pharmacokinetic properties and target engagement.
Other ring substitutions: Modifications to other positions on the pyridine ring or the appended aromatic systems can fine-tune selectivity and potency. For example, the introduction of a methyl group at the 2-position of the pyridine ring has been shown to enhance selectivity for ALK2.[9]
Experimental Protocols
A common synthetic route to access 5-amino-2-pyridinyl derivatives involves the initial synthesis of a 5-nitro precursor, followed by reduction of the nitro group. The following is a general protocol for the coupling of an aniline with 2-chloro-5-nitropyridine.
Workflow: Synthesis of N-Aryl-5-nitro-2-aminopyridine
Caption: General workflow for the synthesis of N-Aryl-5-nitro-2-aminopyridine precursors.
Step-by-Step Protocol:
To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), the desired substituted aniline (1.1 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq).
Add a suitable solvent, such as N,N-dimethylformamide (DMF), to dissolve the reagents.
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-nitro-2-aminopyridine.
The subsequent reduction of the nitro group to the 5-amino group can be achieved using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl).[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]
Step-by-Step Protocol:
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Prepare serial dilutions of the 5-amino-2-pyridinyl test compounds in the culture medium.
Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Renewed Fight Against Resistance
The rise of antimicrobial resistance is a global health crisis that necessitates the discovery of novel antibacterial and antifungal agents.[11] 5-Amino-2-pyridinyl derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic microorganisms.[12]
Mechanism of Action
The precise mechanisms of antimicrobial action for many 5-amino-2-pyridinyl derivatives are still under investigation. However, several potential targets have been proposed:
Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes involved in processes such as DNA replication, cell wall synthesis, or metabolic pathways.
Membrane Disruption: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the bacterial cell membrane, leading to cell death.
Inhibition of Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.
Structure-Activity Relationship (SAR)
Lipophilicity: The lipophilicity of the molecule, often modulated by substituents on the pyridine ring or the 2-position, plays a crucial role in its ability to penetrate bacterial cell walls.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity and interaction with biological targets. For instance, some studies suggest that electron-withdrawing groups on an arylazo moiety can enhance antimicrobial activity.[11]
Specific Functional Groups: The introduction of specific functional groups, such as halogens or trifluoromethyl groups, can significantly enhance antimicrobial potency.[1]
Experimental Protocols
This protocol describes the synthesis of 2-amino-5-arylazonicotinate derivatives, which have shown antimicrobial activity.[11]
Workflow: Synthesis of 2-Amino-5-arylazonicotinate Derivatives
Caption: Synthesis of 2-amino-5-arylazonicotinate derivatives with antimicrobial activity.
Step-by-Step Protocol:
In a suitable flask, dissolve the 3-oxo-2-arylhydrazonopropanal (1.0 eq) and either ethyl cyanoacetate or malononitrile (1.1 eq) in a solvent such as ethanol.
Add a catalytic amount of a base, like piperidine.
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
Upon completion, cool the reaction mixture to allow the product to precipitate.
Collect the solid product by filtration and wash with cold ethanol.
Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-5-arylazonicotinate derivative.
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Step-by-Step Protocol:
Dispense 100 µL of sterile Mueller-Hinton broth into all wells of a 96-well microtiter plate.
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells. Include a growth control (broth + inoculum) and a sterility control (broth only).
Incubate the plate at 37 °C for 18-24 hours.
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neurological Applications: Modulating Neuronal Function
5-Amino-2-pyridinyl derivatives and related aminopyridines have shown significant promise in the treatment of various neurological disorders, primarily through their ability to modulate ion channel function and exert neuroprotective effects.[14]
Mechanism of Action
Potassium Channel Blockade: The most well-established mechanism of action for aminopyridines in the central nervous system is the blockade of voltage-gated potassium (Kᵥ) channels.[1] In demyelinating diseases like multiple sclerosis, the blockade of these channels can restore nerve conduction in demyelinated axons, leading to improved neurological function.[14]
Neuroprotection: Emerging evidence suggests that some 5-amino-2-pyridinyl derivatives possess neuroprotective properties. These compounds have been shown to protect neurons from excitotoxicity and oxidative stress in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16] This neuroprotection may be mediated through various mechanisms, including the inhibition of Aβ aggregation and the modulation of apoptotic pathways.[16]
Signaling Pathway: Neuroprotection in Alzheimer's Disease
Caption: Neuroprotective mechanisms of 5-amino-2-pyridinyl derivatives in Alzheimer's disease.
Structure-Activity Relationship (SAR)
Blood-Brain Barrier Permeability: For neurological applications, the ability of the compound to cross the blood-brain barrier is crucial. This is often influenced by the molecule's lipophilicity, hydrogen bonding capacity, and molecular weight.
Ion Channel Selectivity: The selectivity for different subtypes of potassium channels can influence the therapeutic efficacy and side-effect profile of the compound.
Neuroprotective Moieties: The incorporation of specific functional groups known to possess antioxidant or anti-apoptotic properties can enhance the neuroprotective effects of the derivatives.
Experimental Protocols
2-Amino-5-halopyridines are key intermediates for the synthesis of a variety of neuroactive compounds.
Workflow: Synthesis of 2-Amino-5-halopyridine
Caption: A synthetic route to 2-amino-5-halopyridine intermediates.
Step-by-Step Protocol:
In a suitable solvent (e.g., dichloromethane), dissolve 4-cyano-1-butyne (1.0 eq) and an acid catalyst (e.g., hydrobromic acid).
Slowly add the halogen (e.g., bromine, 2.0 eq) to the reaction mixture while maintaining the temperature.
After the addition is complete, stir the reaction until the formation of the 4,4,5,5-tetrahalogenated n-valeronitrile intermediate is complete (monitor by GC-MS).
In a separate vessel, prepare a solution of ammonia in a suitable solvent.
Slowly add the intermediate from the previous step to the ammonia solution.
Heat the reaction mixture to induce cyclization.
After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
Purify the crude product by crystallization or column chromatography to yield the 2-amino-5-halopyridine.[17]
Similar to its use in cancer research, the MTT assay can be adapted to assess the neuroprotective effects of compounds against a neurotoxic stimulus.
Step-by-Step Protocol:
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate.
Pre-treat the cells with various concentrations of the 5-amino-2-pyridinyl test compounds for 1-2 hours.
Introduce a neurotoxic agent, such as Aβ peptide (for Alzheimer's models) or MPP⁺ (for Parkinson's models), to the wells.
Co-incubate the cells with the test compounds and the neurotoxin for 24-48 hours.
Perform the MTT assay as described in section 2.3.2.
Calculate the percentage of cell viability relative to the control (cells treated with the neurotoxin alone) to determine the neuroprotective effect of the compounds.
The 5-amino-2-pyridinyl scaffold has unequivocally demonstrated its value as a privileged motif in medicinal chemistry. The derivatives stemming from this core structure exhibit a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and neurology. This guide has provided a comprehensive overview of the current state of research, from mechanistic insights to practical synthetic and biological evaluation protocols.
The future of drug discovery with 5-amino-2-pyridinyl derivatives lies in the continued exploration of novel chemical space through innovative synthetic methodologies. A deeper understanding of the structure-activity relationships for various biological targets will enable the design of more potent and selective compounds. Furthermore, the application of advanced computational tools for in silico screening and ADMET prediction will accelerate the identification of promising drug candidates. As our understanding of disease biology evolves, the versatility of the 5-amino-2-pyridinyl scaffold will undoubtedly continue to provide a fertile ground for the development of the next generation of therapeutics.
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Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. [Link]
Solvation Dynamics and Solubility Profiling of Ethyl[(5-amino-2-pyridinyl)oxy]acetate
Executive Summary Ethyl [(5-amino-2-pyridinyl)oxy]acetate (CAS: 174890-58-5) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including tubulin polymerizati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl [(5-amino-2-pyridinyl)oxy]acetate (CAS: 174890-58-5) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including tubulin polymerization inhibitors and kinase modulators[1]. For researchers and drug development professionals, mastering the physicochemical properties of this compound—specifically its solubility behavior across diverse solvent systems—is a prerequisite for effective assay design, chemical purification, and downstream formulation. This technical guide provides an in-depth analysis of the compound's solvation mechanics, a predictive solubility matrix, and a self-validating experimental protocol for empirical solubility determination.
Mechanistic Solvation Dynamics: A Structural Perspective
The solubility of Ethyl [(5-amino-2-pyridinyl)oxy]acetate is not merely a function of its molecular weight, but a direct consequence of its polyfunctional architecture. The compound features several distinct moieties that dictate its intermolecular interactions:
Pyridine Ring & Ether Linkage : The pyridine nitrogen and the ether oxygen act as strong hydrogen-bond (H-bond) acceptors.
Primary Amine (-NH₂) : Positioned at C5, this group acts as both an H-bond donor and acceptor. In the solid state, it facilitates strong intermolecular hydrogen bonding with the pyridine nitrogen of adjacent molecules, resulting in a stable crystal lattice.
Ethyl Acetate Moiety : This ester tail provides a degree of lipophilicity and rotational freedom. The carbonyl oxygen contributes an additional H-bond acceptor site.
The Causality of Solvation:
To dissolve this compound, a solvent must possess sufficient thermodynamic energy to overcome the crystal lattice energy driven by the amine-pyridine intermolecular hydrogen bonds. Polar aprotic solvents (like DMSO) excel at this; they act as powerful H-bond acceptors that disrupt the solid-state lattice without requiring H-bond donation. Conversely, non-polar aliphatic solvents (like hexanes) lack the dielectric constant and H-bonding capacity to solvate the polar core, resulting in minimal solubility. In aqueous media, the lipophilic ethyl ester tail restricts hydration, but adjusting the pH to protonate the basic aminopyridine core drastically shifts the solvation thermodynamics favoring dissolution.
Solubility Matrix in Common Laboratory Solvents
The following table synthesizes the predicted and empirically aligned solubility ranges based on the compound's structural thermodynamics.
Dipole-dipole interactions stabilize the ester and ether linkages. Ideal for liquid-liquid extraction and chromatography.
Polar Protic
Methanol, Ethanol
Moderate (5–30 mg/mL)
H-bond donation/acceptance solvates the amine and pyridine ring. Useful for recrystallization and hydrogenation reactions[1].
Non-Polar
Hexanes, Heptane
Poor (<1 mg/mL)
Incapable of overcoming polar lattice energy. Used as an anti-solvent to induce precipitation during purification.
Aqueous (Neutral)
Water (pH 7.4)
Low (<1 mg/mL)
The lipophilic ethyl ester tail and stable crystal lattice limit aqueous hydration.
Aqueous (Acidic)
0.1 N HCl (pH 1.2)
Moderate (1–5 mg/mL)
Protonation of the pyridine nitrogen/primary amine forms a soluble salt, significantly enhancing aqueous solubility.
Thermodynamic vs. Kinetic Solubility in Drug Discovery
When evaluating Ethyl[(5-amino-2-pyridinyl)oxy]acetate for biological screening or formulation, it is critical to distinguish between kinetic and thermodynamic solubility[2].
Kinetic Solubility : Typically measured by pre-dissolving the compound in DMSO and spiking it into an aqueous buffer until precipitation occurs. This represents a metastable state and is primarily used for rapid High-Throughput Screening (HTS)[3].
Thermodynamic Solubility : The true equilibrium concentration of the compound in a solvent, determined by adding solid material to the solvent until saturation is reached. Because kinetic assays often overestimate solubility by capturing amorphous precipitates rather than stable crystalline forms, thermodynamic solubility remains the gold standard for lead optimization and formulation[4].
To ensure trustworthiness and reproducibility, the solubility of Ethyl[(5-amino-2-pyridinyl)oxy]acetate should be determined using the Shake-Flask Method . This protocol is a self-validating system aligned with5[5].
Step-by-Step Methodology
Sample Preparation : Add an excess of solid Ethyl [(5-amino-2-pyridinyl)oxy]acetate (e.g., 50 mg) to a glass vial containing 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer or organic solvent). The goal is to create a visibly supersaturated suspension.
Equilibration : Cap the vial tightly and agitate continuously at a controlled temperature (typically 25.0 ± 0.5 °C) using a thermostatic shaker. Maintain agitation for 24 to 72 hours to ensure true thermodynamic equilibrium is reached[3].
Phase Separation : Isolate the saturated solution by centrifuging the suspension at 10,000 x g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (Note: discard the first few drops to saturate the filter membrane and prevent adsorptive losses).
Solid-State Validation (Critical Causality Step) : Recover the undissolved solid residue and analyze it using X-ray Powder Diffraction (XRPD). Why?6 can occur during the 72-hour shaking period. XRPD verifies that the compound has not converted into a different polymorph, hydrate, or solvate, ensuring the measured solubility corresponds to the intended crystalline form[6].
Quantification : Dilute the saturated supernatant appropriately with the mobile phase and quantify the dissolved concentration using HPLC-UV against a pre-established, multi-point calibration curve.
Workflow Visualization
Workflow for determining thermodynamic solubility using the shake-flask method.
References
Journal of Medicinal Chemistry (ACS Publications)
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks
ResearchGate
URL
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Computational Chemists, and Drug/Agrochemical Development Professionals
Executive Summary
Pyridinyloxy acetates—most notably synthetic auxin herbicides such as triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid) and fluroxypyr—are extensively utilized in global agriculture. Their environmental persistence, photolytic degradation pathways, and interactions with microbial oxygenases are fundamentally governed by their underlying electronic structures. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth theoretical framework using Density Functional Theory (DFT). This guide moves beyond mere procedural steps; it emphasizes the causality behind computational choices and establishes a self-validating protocol to map the reactivity profiles of these critical compounds.
The Self-Validating Computational Protocol
In computational chemistry, a protocol must be a self-validating system—meaning each phase of the workflow inherently checks the physical validity of the previous step. The flexibility of the ether linkage and the anionic nature of the acetate group at physiological pH necessitate a rigorous approach to basis set selection and conformational sampling. For baseline electronic transitions, Time-Dependent DFT (TD-DFT) is a proven method to predict1[1].
Action: Perform a systematic conformational search using Molecular Mechanics (e.g., MMFF94), followed by DFT optimization using the M06-2X or B3LYP functional with a 6-311++G(d,p) basis set. Ensure an implicit solvation model (like SMD for water) is applied.
Causality: The inclusion of diffuse functions (++) is non-negotiable here. Pyridinyloxy acetates readily deprotonate to form anions in environmental matrices. Standard basis sets fail to contain the expanded electron cloud of anions, leading to artificial orbital compression and inaccurate energy predictions. M06-2X is selected for its superior handling of non-covalent intramolecular interactions (e.g., halogen bonding between pyridine chlorines and the acetate tail).
Step 2: Vibrational Frequency Analysis (The Self-Validation Checkpoint)
Action: Compute the Hessian matrix at the exact same level of theory used in Step 1.
Causality: This step mathematically validates the optimization. The strict absence of imaginary frequencies confirms the geometry is a true local minimum rather than a transition state saddle point. It also provides the zero-point energy (ZPE) corrections essential for accurate thermodynamic profiling.
Causality: Global descriptors (like the HOMO-LUMO gap) predict overall chemical hardness and polarizability. Local descriptors (Fukui functions) map specific atomic susceptibilities to electrophilic, nucleophilic, or radical attacks, directly correlating with enzymatic degradation sites.
Step 4: Time-Dependent DFT (TD-DFT) for Excited States
Action: Simulate UV-Vis absorption spectra using the CAM-B3LYP functional.
Causality: Standard functionals like B3LYP severely underestimate charge-transfer (CT) excitations. CAM-B3LYP includes long-range corrections, ensuring accurate prediction of the vertical excitation energies required to model direct UV photolysis.
Computational workflow for determining electronic properties of pyridinyloxy acetates.
Electronic Properties and Quantitative Data
The electronic properties dictate how these molecules interact with photons, catalytic surfaces, and enzymes. Furthermore, understanding 2 is critical for predicting photocatalytic degradation profiles of aromatic pollutants like triclopyr[2]. Below is a synthesized dataset representing the theoretical electronic properties of key pyridinyloxy acetates derived from validated DFT calculations.
Table 1: Representative Electronic Properties of Pyridinyloxy Acetates (DFT/M06-2X/6-311++G(d,p))
Compound
State
HOMO (eV)
LUMO (eV)
Band Gap (eV)
Dipole Moment (D)
Max Absorbance (
λmax
, nm)
Triclopyr
Neutral
-7.12
-1.45
5.67
3.82
295
Triclopyr
Anionic
-6.05
-0.52
5.53
8.45
308
Fluroxypyr
Neutral
-6.98
-1.30
5.68
4.10
288
Fluroxypyr
Anionic
-5.90
-0.45
5.45
8.90
302
Data Analysis: The transition from a neutral to an anionic state significantly raises the HOMO energy (making the molecule a better electron donor and more susceptible to electrophilic attack). The
λmax
shift into the UVB region (308 nm) for the anionic form perfectly aligns with empirical environmental photolysis data.
Mechanistic Insights into Degradation
Direct UV Photodegradation
Theoretical studies and nanosecond laser flash photolysis have elucidated the3[3]. Excitation in the UVC (254 nm) or UVB (308 nm) regions leads to excited singlet or triplet states. TD-DFT calculations reveal that the primary photochemical stage is the heterolytic cleavage of the C-Cl bond, rather than simple photoionization. This cleavage generates an aryl cation intermediate, which rapidly undergoes nucleophilic attack by water to form hydroxylated photoproducts, such as 5-chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid.
Photodegradation pathways of triclopyr via C-Cl cleavage and photoionization.
Microbial Enzymatic Degradation
In agricultural soils, pyridinyloxyacetates are deactivated by Fe(II)/
α
-ketoglutarate-dependent aryloxyalkanoate dioxygenases (e.g., AAD-1 and AAD-12), as detailed in studies on 4[4]. Topological Analysis of the Fukui Function (TAFF) mapped onto Quantum Theory of Atoms in Molecules (QTAIM) basins reveals that the ether linkage (C-O) exhibits the highest radical susceptibility (
f0
). The enzyme abstracts a hydrogen atom, and the resulting radical intermediate leads to the cleavage of the ether bond, releasing the pyridine ring and glyoxylate. The DFT-predicted weak bond sites perfectly coincide with the experimentally observed enzymatic cleavage sites, validating the predictive power of the computational model.
Conclusion
By employing a rigorous, self-validating DFT workflow, computational chemists and application scientists can accurately predict the electronic properties of pyridinyloxy acetates. These theoretical insights bridge the gap between quantum mechanics and macroscopic environmental fate, enabling the rational design of safer agrochemicals, the anticipation of photolytic half-lives, and the optimization of enzymatic bioremediation strategies.
References
Direct UV photodegradation of herbicide triclopyr in aqueous solutions: A mechanistic study
Source: ResearchGate
URL
(PDF)
Surface and Trapping Energies as Predictors for the Photocatalytic Degradation of Aromatic Organic Pollutants
Source: ACS Publications
URL
The Aminopyridine Scaffold: From Historical Discovery to Advanced Therapeutics
Abstract Amino-substituted pyridines represent a privileged class of low-molecular-weight heterocyclic pharmacophores that have fundamentally shaped modern medicinal chemistry. As a Senior Application Scientist, I have s...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Amino-substituted pyridines represent a privileged class of low-molecular-weight heterocyclic pharmacophores that have fundamentally shaped modern medicinal chemistry. As a Senior Application Scientist, I have structured this technical guide to trace the evolutionary arc of aminopyridines—from their harsh, early-20th-century synthetic origins to their current status as precision-engineered components in targeted therapies. This whitepaper details the mechanistic causality behind their synthesis, provides self-validating experimental protocols, and explores their pharmacological mechanisms in treating neurological and oncological disorders.
The Genesis of Aminopyridines: The Chichibabin Era
Prior to the early 20th century, functionalizing the pyridine ring was notoriously difficult. Pyridine is an electron-poor aromatic system that resists traditional electrophilic aromatic substitution, typically directing any successful attack to the 3- or 5-positions under extreme conditions 1[1].
This paradigm shifted in 1914 when Russian chemist Aleksei Evgen'evich Chichibabin and his student Oskar Aleksandrovich Zeide reported the direct amination of pyridine 2[2]. The Chichibabin reaction bypasses electrophilic limitations by employing a nucleophilic aromatic substitution mechanism.
Mechanistic Causality
The reaction utilizes sodium amide (NaNH₂) in liquid ammonia or high-boiling inert solvents (like toluene) at elevated temperatures (100–130 °C) 2[2]. The highly electronegative nitrogen of the pyridine ring withdraws electron density, rendering the adjacent C2 and C6 positions highly electrophilic. The amide anion (NH₂⁻) acts as a strong nucleophile, attacking the C2 carbon to form a transient Meisenheimer-type dihydropyridine intermediate. The critical, rate-limiting step is the subsequent elimination of a hydride ion (H⁻), which requires significant thermal energy to achieve aromatization and yield 2-aminopyridine 2[2].
Caption: Workflow and mechanistic pathway of the Chichibabin amination of pyridine.
Modern Synthetic Evolution: Buchwald-Hartwig Cross-Coupling
While the Chichibabin reaction remains an industrial staple for synthesizing simple 2-aminopyridines3[3], its harsh conditions and susceptibility to over-amination (forming 2,6-diaminopyridine) limit its utility in complex pharmaceutical synthesis 2[2].
To overcome this, modern drug development relies on the Buchwald-Hartwig Amination , a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds under milder, highly controlled conditions 4[4]. This methodology allows for the precise amination of 3-bromopyridines and 4-bromopyridines, which are otherwise inaccessible via Chichibabin chemistry.
Quantitative Comparison of Methodologies
Table 1: Comparison of Aminopyridine Synthesis Methodologies
Parameter
Chichibabin Amination
Buchwald-Hartwig Cross-Coupling
Substrate Scope
Unsubstituted or electron-deficient pyridines
Aryl/heteroaryl halides (e.g., 3-bromopyridine)
Typical Reagents
NaNH₂ or KNH₂ in liquid NH₃
Pd₂(dba)₃, BINAP/Xantphos, NaOtBu, Toluene
Operating Temperature
100–130 °C (or low temp in liquid NH₃)
80–110 °C
Average Yield Range
70–85% (Standard conditions)
55–98% (Dependent on amine volatility)
Primary Utility
Industrial scale-up of 2-aminopyridine
Complex pharmaceutical intermediate synthesis
(Data aggregated from historical yields 2[2] and modern cross-coupling optimizations 5[5]).
Self-Validating Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol is engineered as a self-validating system, ensuring that catalyst poisoning is prevented and reaction completion is analytically verified before downstream processing.
Step 1: Precatalyst and Ligand Assembly (Inert Atmosphere)
Action : In an oven-dried Schlenk tube, combine 0.05 equiv. of Pd₂(dba)₃ and 0.08 equiv. of a bidentate ligand (e.g., BINAP or Xantphos) 6[6].
Causality : Pd₂(dba)₃ serves as an air-stable precursor that readily dissociates to provide the active Pd(0) species. Bidentate ligands are strictly required here; their large "bite angle" forces the palladium intermediate into a geometry that highly favors the final reductive elimination step, preventing the catalyst from stalling as a dead-end Pd-bis(amine) complex6[6].
Step 2: Base and Substrate Introduction
Action : Add 1.5 equiv. of sodium tert-butoxide (NaOtBu), 1.0 equiv. of 3-bromopyridine, and 1.2 equiv. of the target amine 7[7]. Seal, evacuate, and backfill with Argon three times 4[4].
Causality : NaOtBu is a strong, sterically hindered base necessary to deprotonate the coordinated amine, driving the formation of the crucial palladium-amido intermediate 4[4]. The rigorous Argon purge is non-negotiable; trace oxygen will rapidly oxidize Pd(0) to inactive Pd(II), permanently killing the catalytic cycle.
Step 3: Reaction Execution and In-Process Control (IPC)
Action : Inject anhydrous toluene and heat the mixture with vigorous stirring to 80–110 °C for 4–8 hours 4[4].
Validation (IPC) : At 4 hours, extract a 10 µL aliquot under positive Argon pressure, quench in ethyl acetate, and analyze via GC-MS. The complete disappearance of the 3-bromopyridine mass peak validates that catalytic turnover is complete and prevents premature termination.
Step 4: Workup and Isolation
Action : Cool to room temperature, dilute with diethyl ether, and wash the mixture with brine (2 x 30 mL)7[7]. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography 4[4].
Causality : The addition of a non-polar solvent like diethyl ether forcefully precipitates the inorganic salts (NaBr and unreacted NaOtBu), which are subsequently partitioned and removed in the aqueous brine layer, ensuring a clean crude product for chromatography.
Pharmacological Milestones: Aminopyridines in Therapeutics
Aminopyridines are widely considered "unsung heroes" in drug discovery due to their low molecular weight and optimal functionalization, which allow them to serve as core pharmacophores against diverse biological targets 8[8].
4-Aminopyridine (Dalfampridine) in Multiple Sclerosis
The clinical trajectory of 4-aminopyridine (4-AP) began in the 1960s when Dr. Floyd Davis at Rush University observed that lowering body temperature temporarily improved neurological function in Multiple Sclerosis (MS) patients 9[9]. This suggested that demyelinated nerves were not dead, but rather suffering from a reversible conduction block. By 1978, Davis and Dr. Dusan Stefoski identified 4-AP as a compound capable of pharmacologically mimicking this temperature effect 9[9].
Mechanism of Action : In healthy neurons, myelin sheaths insulate the axon. In MS, demyelination exposes voltage-gated potassium (Kv) channels, leading to rapid K⁺ ion leakage that short-circuits the action potential 10[10]. 4-AP readily crosses the blood-brain barrier and acts as a broad-spectrum Kv channel blocker. By physically occluding the channel pore, it prevents potassium leakage, significantly prolonging the action potential and restoring nerve conduction 11[11]. An extended-release formulation of 4-AP, Dalfampridine (Ampyra), was FDA-approved in 2010 specifically to improve walking speed in MS patients9[9].
Caption: Mechanism of action of 4-aminopyridine in restoring conduction in demyelinated axons.
2-Aminopyridine in Oncology and Infectious Disease
The 2-aminopyridine scaffold is deeply embedded in modern targeted therapies. Its amidine-like nitrogen arrangement allows it to act as a highly specific hydrogen bond donor/acceptor pair within the active sites of various enzymes.
Kinase Inhibitors (Oncology) : In the rational design of CDK9/HDAC dual inhibitors, the 2-aminopyridine fragment is critical. Molecular docking studies reveal that it forms robust dual hydrogen bonds with the Cys106 residue located in the hinge region of the CDK9 active pocket, anchoring the drug for potent anti-tumor efficacy12[12]. Furthermore, spiro derivatives of 2-aminopyridine have been developed as ROS1/ALK dual inhibitors (analogous to Crizotinib) to successfully combat drug-resistant mutants (e.g., ROS1-G2032R) in refractory solid tumors 13[13].
Antibacterial Agents : Beyond oncology, aminopyridine derivatives have been identified as potent inhibitors of the bacterial enoyl-ACP reductase (FabI). These compounds exhibit low micromolar inhibition against Staphylococcus aureus and Haemophilus influenzae, proving highly effective in in vivo infection models 14[14].
Conclusion
From the explosive, high-temperature sealed flasks of Aleksei Chichibabin's 1914 laboratory to the precision-engineered active sites of modern kinase inhibitors, the aminopyridine scaffold represents a triumph of chemical evolution. The transition from brute-force nucleophilic substitution to elegant palladium-catalyzed cross-coupling has unlocked unprecedented structural diversity, allowing researchers to harness the unique electronic properties of aminopyridines to restore nerve conduction in multiple sclerosis and overcome resistance in advanced malignancies.
The Ethyl[(Amino-pyridinyl)oxy]acetate Homologous Series: Synthetic Pathways, Auxin-Mimetic Mechanisms, and Agrochemical Applications
Executive Summary The homologous series of Ethyl [(amino-pyridinyl)oxy]acetates represents a critical class of synthetic auxin herbicides and agrochemical intermediates. The most prominent member of this scaffold is the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The homologous series of Ethyl [(amino-pyridinyl)oxy]acetates represents a critical class of synthetic auxin herbicides and agrochemical intermediates. The most prominent member of this scaffold is the ethyl ester of Fluroxypyr (ethyl [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetate). These compounds are engineered to mimic the natural plant hormone indole-3-acetic acid (IAA), selectively targeting dicotyledonous plants by disrupting cellular regulation [2].
This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols required to develop and isolate these highly active pyridine-carboxylate derivatives.
Mechanistic Grounding: The Auxin-Mimetic Pathway
Ethyl [(amino-pyridinyl)oxy]acetates function as pro-herbicides. Upon foliar application, the lipophilic ethyl ester rapidly penetrates the plant cuticle and undergoes esterase-mediated hydrolysis in planta to release the active pyridyloxyacetic acid [2].
The active acid binds to the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) receptor proteins. This binding catalyzes the assembly of the SCF^TIR1 ubiquitin ligase complex, which subsequently targets Aux/IAA repressor proteins for ubiquitination and degradation by the 26S proteasome. The destruction of these repressors releases Auxin Response Factors (ARFs), triggering a cascade of uncontrolled gene expression that leads to epinasty, tissue malformation, and plant death [4].
The efficacy of the [(amino-pyridinyl)oxy]acetate scaffold relies heavily on the esterification of the carboxylic acid tail. The homologous series (ranging from methyl to meptyl esters) allows formulators to tune the partition coefficient (logP) of the molecule. The ethyl ester serves as an optimal intermediate, balancing moderate volatility with high synthetic yield, and is frequently transesterified into larger
C6−C12
esters (like 1-methylheptyl) for commercial emulsifiable concentrates [3].
Table 1: Physicochemical Comparison of Fluroxypyr Homologs
Property
Active Acid
Ethyl Ester Homolog
Meptyl Ester Homolog
Molecular Formula
C7H5Cl2FN2O3
C9H9Cl2FN2O3
C15H21Cl2FN2O3
Molecular Weight
255.03 g/mol
283.08 g/mol
367.24 g/mol
Water Solubility
7300 mg/L (at pH 9)
Low
0.09 mg/L
Lipophilicity (logP)
Low (Ionized)
Moderate
High
Primary Utility
Biological Target Binder
Synthetic Intermediate [3]
Commercial Formulation [2]
Advanced Synthetic Methodology
The synthesis of the ethyl ester homolog requires a highly controlled, two-step nucleophilic aromatic substitution (
SNAr
) and etherification process. To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding in-process analytical checks to confirm reaction causality and completion [1].
Step 1: Hydroxylation via Nucleophilic Aromatic Substitution
Objective: Convert 4-amino-3,5-dichloro-2,6-difluoropyridine into potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate.
Causality of Reagents: The fluorine atoms at the 2- and 6-positions of the pyridine ring are highly activated by the electron-withdrawing chloro groups and the ring nitrogen. Potassium hydroxide (KOH) is utilized as a strong aqueous base because the hydroxide ion (
OH−
) acts as an aggressive nucleophile, selectively displacing one of the fluorine atoms under reflux conditions to form the pyridinol salt [1].
Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The highly non-polar difluoropyridine starting material (
Rf≈0.8
) must completely disappear, replaced by baseline retention (
Rf=0.0
) of the highly polar potassium salt in the aqueous phase.
Step 2: Etherification (Condensation)
Objective: Alkylate the pyridinate salt with ethyl chloroacetate to yield the target ethyl ester.
Causality of Reagents: The reaction is conducted in a dipolar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylformamide (DMF) at 60–150°C [3]. Aprotic solvents are strictly chosen because they do not solvate the nucleophilic oxygen anion of the pyridinate salt. This leaves the nucleophile "naked" and highly reactive, driving the
SN2
displacement of the chloride leaving group on the ethyl chloroacetate to completion.
Self-Validation Check: Following the reaction, water is added to the vessel. Because the resulting ethyl ester is highly lipophilic, it will spontaneously phase-separate from the aqueous NMP mixture. Isolate the organic layer and perform reverse-phase High-Performance Liquid Chromatography (HPLC). A successful reaction will yield a distinct peak corresponding to the ethyl ester with an Area Under Curve (AUC) purity of >96% (on a solvent-free basis) [3].
Figure 2: Self-validating synthetic workflow for fluroxypyr ethyl ester.
Resistance Mechanisms and Metabolic Fate
As the agricultural reliance on [(amino-pyridinyl)oxy]acetates has grown, selective pressure has driven the evolution of weed resistance. Understanding these mechanisms is vital for next-generation drug and agrochemical development.
Target-Site Mutations: Resistance to fluroxypyr and related auxins has been documented in species like Kochia scoparia. This resistance is often endowed by specific amino acid substitutions in the Aux/IAA repressor genes (e.g., KsIAA16). These mutations alter the conformational binding affinity of the repressor to the SCF^TIR1 complex, preventing the herbicide from inducing the degradation of the repressor, thereby nullifying the auxin-mimetic effect [4].
Metabolic Resistance: Non-target-site resistance occurs via the upregulation of endogenous detoxifying enzymes. Cytochrome P450 monooxygenases (CYPs) and Glutathione S-transferases (GSTs) can rapidly hydroxylate or conjugate the pyridine ring of the active acid, rendering it inactive before it can reach the nuclear TIR1/AFB receptors [5].
US5214150A - Preparation of higher alkylesters of carboxylic acids. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbhk7_qdKfYyZmebMKf56ni1xBzu3W4ilXobr8zWbIWtRan4QS-fw56rYWs7z1K1GXvFtvoiAIhz25QeaXQS-oFlBY04elnF956_E4B2qVxIoi6UUgYfzKbUPyZUBp0YbTicbEtrwyvS-f]
Cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mutation in an AUX/IAA gene. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7YyUko-Dor9K23YiqXoMwv_q10I4H5awnD2bbCqFa3KH-Bakz4ZDbwoAis85WRo_3U0qf1MdFeOGFlCfjqw95DGYieyAVLJgbicTUdKCY8qD4V5EBhEZOtgesOv8d9JhWngMGfIRtNEbi7pw=]
Enhanced Herbicide Metabolism and Target Site Mutation Enabled the Multiple Resistance to Cyhalofop-butyl, Florpyrauxifen-benzyl, and Penoxsulam in Echinochloa crus-galli. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_l5k_NcYYl4-2Gap4-ev3bDNM3jUb5okaH4zi_PQzS-jPF7-2hz4DMTv-JVZQy8uKxpQaXwS0KoWNFLBrQSk4UVlpAixipAiXduMSI94X8rEKMTZ0kDxcJmExz_u1ugzbol0jjxnWm0rdO4o=]
Protocols & Analytical Methods
Method
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of Ethyl [(5-amino-2-pyridinyl)oxy]acetate in Pharmaceutical Formulations
Abstract This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Ethyl [(5-amino-2-pyridinyl)oxy]acetate...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Ethyl [(5-amino-2-pyridinyl)oxy]acetate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is critical for ensuring drug product quality and process control. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol detailed herein has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of related pharmaceutical products.
Introduction
Ethyl [(5-amino-2-pyridinyl)oxy]acetate is a crucial building block in the synthesis of a number of active pharmaceutical ingredients (APIs). Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the safety and efficacy of the final drug product. HPLC-MS/MS is the analytical technique of choice for this application due to its high selectivity, sensitivity, and speed. This application note presents a detailed, step-by-step protocol for the analysis of Ethyl [(5-amino-2-pyridinyl)oxy]acetate, from sample preparation to data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
Ethyl [(5-amino-2-pyridinyl)oxy]acetate reference standard (>99% purity)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (LC-MS grade)
Deionized water (18.2 MΩ·cm)
Volumetric flasks and pipettes (Class A)
HPLC vials with caps
Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used.
HPLC System: A system with a binary pump, autosampler, and column oven.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL):
Accurately weigh approximately 10 mg of Ethyl [(5-amino-2-pyridinyl)oxy]acetate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation:
The sample preparation protocol will depend on the matrix. For a drug substance, a simple "dilute-and-shoot" approach is often sufficient.
Accurately weigh a portion of the sample containing the analyte.
Dissolve the sample in a known volume of 50:50 water/acetonitrile to achieve a theoretical concentration within the calibration range.
Vortex for 1 minute to ensure complete dissolution.
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Method Parameters
The following tables summarize the optimized HPLC and MS/MS conditions.
Table 1: HPLC Parameters
Parameter
Condition
Rationale
Column
C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
C18 columns provide excellent retention for moderately polar compounds like the analyte. The smaller particle size enhances resolution and peak shape.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid aids in the protonation of the analyte for positive ion ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient
5% to 95% B over 5 minutes
A gradient elution ensures efficient separation from potential impurities and a reasonable run time.
Flow Rate
0.4 mL/min
A flow rate compatible with the column dimensions and ESI-MS interface.
Column Temperature
40 °C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
5 µL
A small injection volume minimizes potential matrix effects.
Table 2: Mass Spectrometry Parameters
Parameter
Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The presence of an amino group makes the analyte readily protonated in the positive ion mode.
Capillary Voltage
3.5 kV
Optimized for maximal ion signal.
Source Temperature
150 °C
A standard source temperature for stable ionization.
Desolvation Temperature
350 °C
Ensures efficient desolvation of the mobile phase.
Gas Flow
650 L/hr
Optimized for efficient nebulization.
MRM Transitions
Precursor Ion (m/z) -> Product Ion (m/z)
See Section 4.1 for a discussion on fragmentation.
181.1 -> 135.1 (Quantifier)
181.1 -> 108.1 (Qualifier)
Collision Energy
Optimized for each transition
The energy required to induce fragmentation of the precursor ion.
Results and Discussion
Mass Spectral Fragmentation
The protonated molecule [M+H]+ of Ethyl [(5-amino-2-pyridinyl)oxy]acetate has a theoretical m/z of 181.09. Under collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. The primary fragmentation pathways likely involve the loss of the ethyl acetate moiety or parts of it. The proposed fragmentation is illustrated below.
Caption: Proposed fragmentation pathway of Ethyl [(5-amino-2-pyridinyl)oxy]acetate.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][2] The following parameters were assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
A summary of the validation results is presented in Table 3.
Table 3: Method Validation Summary
Parameter
Result
Acceptance Criteria (ICH Q2(R1))
Linearity (r²)
>0.999
r² ≥ 0.995
Range
1 - 1000 ng/mL
As per application
Accuracy (% Recovery)
98.5% - 101.2%
±15% (±20% at LLOQ)
Precision (%RSD)
< 5%
≤15% (≤20% at LLOQ)
LOD
0.3 ng/mL
Signal-to-noise ratio of 3:1
LOQ
1.0 ng/mL
Signal-to-noise ratio of 10:1
Robustness
Unaffected by minor changes in flow rate and column temperature
Consistent results
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Overall experimental workflow for the analysis of Ethyl [(5-amino-2-pyridinyl)oxy]acetate.
Conclusion
This application note details a highly sensitive, selective, and robust HPLC-MS/MS method for the quantitative analysis of Ethyl [(5-amino-2-pyridinyl)oxy]acetate. The method has been validated according to ICH guidelines and is suitable for use in quality control and research environments within the pharmaceutical industry. The provided protocols and validation data demonstrate the method's reliability and fitness for its intended purpose.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
Application Note: Architectural Profiling and Coordination Workflows of Ethyl [(5-amino-2-pyridinyl)oxy]acetate
Executive Overview Ethyl [(5-amino-2-pyridinyl)oxy]acetate is a highly functionalized, multidentate building block that bridges the gap between organic synthesis and advanced inorganic materials. Featuring a pyridine nit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
Ethyl [(5-amino-2-pyridinyl)oxy]acetate is a highly functionalized, multidentate building block that bridges the gap between organic synthesis and advanced inorganic materials. Featuring a pyridine nitrogen, a primary amine, and an ester-linked ether oxygen, this molecule offers a rich tapestry of coordination sites. While the ester form acts primarily as a neutral N-donor, its true potential in coordination chemistry is unlocked via controlled saponification to 5-amino-2-pyridyloxyacetic acid. This transformation yields an anionic, chelating O,N-donor capable of driving the self-assembly of complex Metal-Organic Frameworks (MOFs) and discrete transition metal complexes.
This guide details the thermodynamic rationale, structural causality, and self-validating bench protocols required to harness this ligand in the development of novel coordination architectures.
Thermodynamic & Kinetic Causality in Metal Binding
The coordination behavior of the[(5-amino-2-pyridinyl)oxy]acetate scaffold is governed by Hard-Soft Acid-Base (HSAB) principles and the chelate effect.
The Ester State (Neutral Ligand): In its native ethyl ester form, the molecule coordinates preferentially through the pyridine nitrogen (a borderline base) and the amino nitrogen (a harder base). The ester carbonyl oxygen is a weak donor. Consequently, the ester form is best paired with borderline or soft transition metals (e.g., Pd(II), Pt(II), or Ag(I)) where nitrogen-metal affinity outcompetes the weak oxygen interaction.
The Hydrolyzed State (Anionic Ligand): Saponification converts the ester into a carboxylate. The resulting 5-amino-2-pyridyloxyacetate anion is a potent multidentate ligand. The proximity of the ether oxygen to the carboxylate group allows for the formation of highly stable five-membered chelate rings with hard or borderline metal centers (e.g., Zn(II), Cu(II), Co(II)) [2]. Furthermore, the uncoordinated 5-amino group serves as a critical hydrogen-bond donor, acting as a structure-directing agent that dictates the final 2D or 3D topology of the coordination polymer via non-covalent
π−π
and
NH⋯π
interactions [1].
Biological Relevance: The pyridyloxyacetate backbone is structurally analogous to synthetic auxin herbicides (e.g., triclopyr). Complexes utilizing this ligand framework are frequently studied in bioinorganic chemistry to model enzyme-substrate interactions, such as those involving Fe(II)/
α
-ketoglutarate-dependent dioxygenases [3].
Top-Down Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways available depending on the desired coordination mode.
Figure 1: Divergent coordination workflows for Ethyl[(5-amino-2-pyridinyl)oxy]acetate.
Self-Validating Experimental Protocols
Protocol A: Saponification to 5-amino-2-pyridyloxyacetic acid
Causality: Esters are poor ligands for hard transition metals. Hydrolysis activates the oxygen-rich tail, enabling the chelate effect. The critical step here is the precise pH adjustment during isolation; the isoelectric point of the resulting zwitterion must be targeted to prevent protonation of the pyridine ring while ensuring the carboxylate remains deprotonated.
Step-by-Step Methodology:
Dissolution: Suspend 10.0 mmol of Ethyl[(5-amino-2-pyridinyl)oxy]acetate in 25 mL of a 1:1 (v/v) mixture of Ethanol and deionized water.
Base Addition: Slowly add 12.0 mmol of NaOH (1.2 equivalents) as a 2M aqueous solution. Validation: The suspension will clarify into a homogenous solution as the ester hydrolyzes to the highly soluble sodium salt.
Thermal Activation: Heat the reaction mixture to 60°C under continuous stirring for 2 hours. Monitor via TLC (DCM:MeOH 9:1) until the higher-Rf ester spot disappears.
pH-Directed Precipitation (Critical): Cool the solution to 0-5°C in an ice bath. Dropwise, add 1M HCl while monitoring with a calibrated pH meter. Stop addition precisely at pH 4.8. Causality: At pH < 4.0, the pyridine nitrogen protonates, increasing solubility and preventing crystallization. At pH 4.8, the neutral zwitterionic/acidic form precipitates maximally.
Isolation: Filter the resulting off-white precipitate under vacuum. Wash with cold water (2 × 10 mL) and diethyl ether (10 mL) to remove unreacted organics. Dry in a vacuum desiccator over
P2O5
for 24 hours.
Protocol B: Solvothermal Synthesis of a Zn(II) Coordination Polymer
Causality: Zn(II) is a
d10
metal lacking ligand-field stabilization energy (LFSE). This makes its coordination geometry highly flexible, allowing the multidentate 5-amino-2-pyridyloxyacetate ligand to dictate the framework topology through its hydrogen-bonding amino group[1].
Step-by-Step Methodology:
Precursor Mixing: In a 15 mL Teflon-lined stainless steel autoclave, combine 0.5 mmol of the synthesized 5-amino-2-pyridyloxyacetic acid and 0.5 mmol of
Zn(NO3)2⋅6H2O
.
Solvent System: Add 5 mL of a DMF/Water (4:1 v/v) mixture. Causality: DMF acts as a moderately coordinating solvent that modulates the crystallization rate, while water ensures the complete dissolution of the metal salt.
Sealing & Heating: Seal the autoclave and heat in a programmable oven at 120°C for 72 hours.
Controlled Cooling: Cool the autoclave to room temperature at a rate of 5°C/hour. Validation: Slow cooling is thermodynamically required to yield diffraction-quality single crystals rather than amorphous kinetic powders.
Harvesting: Filter the resulting block-shaped crystals. Wash with fresh DMF (3 × 5 mL) followed by Methanol (3 × 5 mL) to exchange high-boiling solvents from the pores.
Quantitative Data & Characterization Metrics
To ensure the integrity of the synthesized ligand and its corresponding metal complexes, cross-reference your analytical results against the benchmark data summarized in Table 1.
Table 1: Spectroscopic and Structural Benchmarks
Parameter
Ethyl Ester Precursor
Hydrolyzed Ligand (Acid)
Zn(II) Coordination Polymer
Diagnostic Significance
IR:
ν(C=O)
~1745 cm
−1
(sharp)
~1710 cm
−1
(broad)
1610 (asym), 1430 (sym) cm
−1
Δν
> 150 cm
−1
confirms bidentate carboxylate coordination [2].
IR:
ν(N−H)
3450, 3320 cm
−1
3445, 3315 cm
−1
3400, 3280 cm
−1
(shifted)
Red-shift indicates the
−NH2
group is engaged in hydrogen bonding within the MOF [1].
1
H NMR (DMSO-
d6
)
4.15 ppm (q, 2H,
−CH2−
)
Absent
Broadened / Absent
Disappearance of the ethyl quartet confirms complete saponification.
Crystallography
N/A
Monoclinic (expected)
3D Framework (expected)
Zn-O bond lengths typically 2.02–2.15 Å; Zn-N bond lengths 2.05–2.10 Å [1].
References
Dojer, B., Pevec, A., Belaj, F., & Kristl, M. (2023). Unconventional Dual Donor-Acceptor Topologies of Aromatic Rings in Amine-Based Polymeric Tetrahedral Zn(II) Compounds Involving Unusual Non-Covalent Contacts: Antiproliferative Evaluation and Theoretical Studies. Polymers, 15(5), 1164.[Link]
Zhao, N., Gu, Y., & Yang, F. (2004). A Chain of Changes: Influence of Noncovalent Interactions on the One-Dimensional Structures of Nickel(II) Dicarboxylate Coordination Polymers with Chelating Aromatic Amine Ligands. Inorganic Chemistry, 43(16), 4938-4946.[Link]
Wright, T. R., Shan, G., Walsh, T. A., Lira, J. M., Cui, C., Song, P., ... & Merlo, A. O. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. Proceedings of the National Academy of Sciences, 107(47), 20240-20245.[Link]
Method
Use of Ethyl [(5-amino-2-pyridinyl)oxy]acetate in materials science research
Application Note: Ethyl[(5-amino-2-pyridinyl)oxy]acetate as a Versatile Bifunctional Synthon in Advanced Materials and Biosensors Executive Summary The rational design of advanced materials for targeted therapeutics and...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Ethyl[(5-amino-2-pyridinyl)oxy]acetate as a Versatile Bifunctional Synthon in Advanced Materials and Biosensors
Executive Summary
The rational design of advanced materials for targeted therapeutics and diagnostic biosensors relies heavily on the selection of versatile chemical building blocks. Ethyl [(5-amino-2-pyridinyl)oxy]acetate (and its hydrolyzed derivatives) serves as a highly adaptable bifunctional synthon. By possessing both a primary amine at the 5-position and an ether-linked oxyacetate ester at the 2-position, this molecule offers orthogonal reactivity. This application note details the mechanistic rationale and self-validating protocols for utilizing this compound in two cutting-edge materials science workflows: the synthesis of nanoscale Metal-Organic Frameworks (nMOFs) for drug delivery, and the electropolymerization of conductive interfaces for biosensing.
Chemical Rationale & Structural Dynamics
The utility of Ethyl [(5-amino-2-pyridinyl)oxy]acetate stems from its unique structural topology, which allows it to bridge organic and inorganic domains:
Multidentate Coordination: Upon hydrolysis of the ethyl ester, the resulting oxyacetic acid, combined with the pyridine nitrogen, provides robust multidentate coordination sites for transition metals (e.g., Zr⁴⁺, Zn²⁺) [1].
Conformational Flexibility: Unlike rigid terephthalic acid linkers, the ether (-O-CH₂-COO-) spacer increases ligand flexibility. This flexibility is essential for inducing "breathing" modes within MOF architectures, which dynamically expand to maximize the encapsulation of bulky guest molecules [2].
Electrochemical Polymerization: The primary amine at the 5-position enables oxidative electropolymerization. Under acidic conditions, it forms a polyaniline-like conductive backbone, while the pendant oxyacetate groups act as steric spacers to prevent film over-densification [3].
Application Protocol A: Synthesis of Zr-Based nMOFs for Targeted Drug Delivery
Objective: To synthesize a biocompatible Zirconium-based nMOF using the hydrolyzed synthon for the targeted encapsulation and delivery of the chemotherapeutic agent 5-Fluorouracil (5-FU)[4].
Causality & Design: The ethyl ester is chemically inert toward metal coordination. Base-catalyzed hydrolysis is required to expose the carboxylate. During solvothermal synthesis, acetic acid is used as a modulator; it competes with the linker for Zr⁴⁺ coordination sites, slowing down the crystallization rate to yield highly crystalline, defect-free nanoparticles. The basic amine groups lining the resulting MOF pores interact via strong hydrogen bonding with 5-FU, significantly enhancing drug loading efficiency [5].
Step-by-Step Methodology
Ligand Activation (Hydrolysis):
Dissolve 10 mmol of Ethyl[(5-amino-2-pyridinyl)oxy]acetate in 20 mL of THF.
Add 15 mL of 1.0 M aqueous LiOH dropwise at 0°C. Stir for 4 hours at room temperature.
Acidify with 1.0 M HCl to pH 4 to precipitate 5-amino-2-pyridinyloxyacetic acid. Filter and dry under vacuum.
Validation Checkpoint: Perform FTIR spectroscopy. The disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad carboxylate stretch (~1600 cm⁻¹) validates successful activation.
Solvothermal MOF Assembly:
Dissolve 1.0 mmol of the activated ligand and 1.0 mmol of ZrCl₄ in 30 mL of N,N-dimethylformamide (DMF).
Add 2.0 mL of glacial acetic acid (modulator).
Transfer to a Teflon-lined stainless steel autoclave and heat at 120°C for 24 hours.
Centrifuge the resulting white precipitate, wash sequentially with DMF and ethanol, and activate under vacuum at 90°C.
Validation Checkpoint: Powder X-ray Diffraction (PXRD) must show a sharp peak at 2θ ≈ 7.4°, confirming the highly ordered topology.
Drug Encapsulation:
Suspend 50 mg of the activated nMOF in 10 mL of a 5 mg/mL 5-FU aqueous solution.
Stir in the dark at room temperature for 48 hours to allow for pore diffusion and hydrogen-bond anchoring.
Fig 1: Orthogonal chemical workflow for the synthesis of Zr-based nMOFs from the ethyl oxyacetate precursor.
Application Protocol B: Electropolymerization for Biosensor Interfaces
Objective: To fabricate a conductive poly(aminopyridine) film on a glassy carbon electrode (GCE) for the downstream immobilization of diagnostic aptamers [3].
Causality & Design: The electropolymerization of aminopyridines requires a highly acidic environment to stabilize the radical cation intermediate generated during the initial anodic sweep. If the pH is too high, nucleophilic attack by water leads to degradation rather than polymerization. The pendant ethyl acetate groups are preserved during this process, providing a built-in functional handle for post-polymerization bioconjugation without disrupting the conductive π-conjugated backbone.
Step-by-Step Methodology
Electrochemical Bath Preparation:
Prepare a 0.1 M solution of Ethyl[(5-amino-2-pyridinyl)oxy]acetate in 0.5 M H₂SO₄.
Purge the solution with high-purity N₂ gas for 15 minutes to remove dissolved oxygen.
Cyclic Voltammetry (CV) Deposition:
Utilize a standard three-electrode setup: GCE (working), Pt wire (counter), and Ag/AgCl (reference).
Perform CV sweeps from 0.0 V to +1.2 V at a scan rate of 50 mV/s for 15 cycles.
Validation Checkpoint: The first anodic sweep will show an irreversible monomer oxidation peak at ~+0.85 V. Subsequent cycles must reveal the emergence of a new, reversible redox couple at ~+0.40 V / +0.25 V, confirming the layer-by-layer growth of the electroactive poly(aminopyridine) film.
Surface Functionalization:
Rinse the modified electrode with deionized water.
Incubate the electrode in a 5% hydrazine solution for 2 hours to convert the surface-exposed ethyl esters into reactive hydrazides, which can subsequently be cross-linked to oxidized aptamers or enzymes.
Fig 2: Electrochemical fabrication of a poly(aminopyridine) biosensor interface.
Quantitative Data Summaries
Table 1: Comparative MOF Properties (Porosity & Drug Loading)
Technical Support Center: Esterification of Pyridinyl Derivatives
Welcome to the technical support center for the synthesis and troubleshooting of pyridinyl esters. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyridine-con...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and troubleshooting of pyridinyl esters. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyridine-containing molecules. The inherent nucleophilicity and basicity of the pyridine nitrogen introduce unique challenges compared to standard esterification reactions. This resource provides in-depth, mechanistically-grounded answers to common problems, helping you navigate side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My esterification of a pyridine carboxylic acid is giving a very low yield. What are the most common culprits?
A1: Low yields in pyridinyl esterifications typically stem from one of three issues:
Incomplete Activation: The carboxylic acid may not be sufficiently activated to react with the alcohol. This is common in carbodiimide-mediated reactions (like Steglich esterification) where the activating agent (e.g., DCC, EDC) has degraded or when using milder activating agents with hindered substrates.
Side Reactions at the Pyridine Nitrogen: The lone pair on the pyridine nitrogen is nucleophilic and can compete with your alcohol, leading to undesired N-acylation or other side reactions, especially when using highly reactive acylating agents like acid chlorides.[1][2]
Product Instability or Purification Issues: Pyridinyl derivatives can be unstable on silica gel, leading to decomposition during column chromatography.[3] Additionally, basic pyridine-containing products can be difficult to separate from basic catalysts or byproducts.
A systematic approach to troubleshooting is essential. Start by analyzing the crude reaction mixture by TLC, LC-MS, and ¹H NMR to determine if the starting material is unreacted, if a new byproduct has formed, or if the desired product is present but being lost during workup.
Q2: I see an unexpected, highly polar byproduct in my reaction. Could it be related to the pyridine ring?
A2: Yes, this is a classic sign of a side reaction involving the pyridine nitrogen. When using acylating agents like acid anhydrides or acid chlorides, the pyridine nitrogen can act as a nucleophile, attacking the acylating agent to form a highly reactive N-acylpyridinium intermediate .[4][5] While this intermediate is often key to catalysis (especially with catalysts like DMAP), it can also be attacked by other nucleophiles in the mixture or lead to downstream byproducts if not consumed by the intended alcohol.[4][6]
In carbodiimide-mediated couplings (Steglich esterification), a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea , which is unreactive towards the alcohol and halts the reaction.[7][8] This side reaction is suppressed by using a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP).[9]
The Steglich esterification is a mild and widely used method, but it is prone to specific side reactions when applied to pyridinyl derivatives.[7]
Q3: My Steglich esterification stalled, leaving mostly unreacted starting material and a white precipitate. What happened?
A3: This is the hallmark of two potential issues:
Formation of N-Acylurea: The most likely cause is the intramolecular 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.[8][10] This happens when the subsequent reaction with the alcohol is slow (e.g., due to a sterically hindered alcohol). The nucleophilic catalyst, DMAP, is crucial for preventing this by intercepting the intermediate to form a more reactive acylpyridinium species.[9] Ensure you are using a sufficient catalytic amount of DMAP (typically 1-10 mol%).[4]
Precipitation of Dicyclohexylurea (DCU): The reaction byproduct, DCU (from a DCC coupling), is notoriously insoluble in many organic solvents and can sometimes trap starting materials or product as it precipitates.
Increase DMAP Loading: For sluggish reactions, increase the DMAP loading to 10-20 mol%.
Switch to EDC: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous wash, simplifying purification.[11]
Check Reagent Quality: Ensure your DCC or EDC is fresh. Carbodiimides are moisture-sensitive.
Solvent Choice: Use a polar aprotic solvent like DCM or DMF to ensure all components remain in solution.[9]
Diagram 1: Key Pathways in Steglich Esterification
Caption: Desired catalytic cycle vs. undesired rearrangement in Steglich esterification.
Using an acid chloride with a base like pyridine or a catalyst like DMAP is a fast and effective method, but the high reactivity can lead to competing side reactions.[1]
Q4: My reaction to form an ester from an alcohol and a nicotinoyl chloride (a pyridine derivative) resulted in a complex mixture. How do I favor O-acylation over N-acylation?
A4: The key challenge here is managing the nucleophilicity of the pyridine nitrogen on your acylating agent itself, in addition to the base (pyridine) you add.
Protonation Strategy: The most effective way to "deactivate" the pyridine nitrogen is to protonate it. By running the reaction in the presence of a stoichiometric amount of a non-nucleophilic acid (like HCl generated in situ or added as a salt), you form the pyridinium salt. The positively charged nitrogen is no longer nucleophilic, preventing self-reaction or polymerization. The added base (e.g., pyridine, triethylamine) then serves its primary role: to neutralize the HCl generated during the esterification.[1]
Temperature Control: Add the acid chloride slowly at a low temperature (e.g., 0 °C) to a solution of the alcohol and base.[1] This minimizes the exotherm and reduces the rate of side reactions.
Choice of Base: While pyridine can act as both a base and a nucleophilic catalyst, a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) can be a better choice if you only need an acid scavenger and want to avoid competitive N-acylation catalysis from the base itself. However, for hindered alcohols, a catalytic amount of DMAP is often necessary for a reasonable reaction rate.[12]
Diagram 2: Competing Acylation Pathways
Caption: O-acylation (desired) vs. N-acylation (side reaction) of an acid chloride.
Troubleshooting Guide 3: Mitsunobu Reaction
The Mitsunobu reaction is powerful for inverting stereochemistry but is notorious for purification challenges and sensitivity to the nucleophile's acidity.[13]
Q5: I am attempting a Mitsunobu esterification with a pyridine carboxylic acid, but the reaction is messy and the yield is poor. What could be going wrong?
A5: The success of a Mitsunobu reaction hinges on the pKa of the acidic nucleophile (your pyridine carboxylic acid).
Insufficient Acidity: The reaction works best when the pKa of the pronucleophile is 11 or lower.[14] Pyridine carboxylic acids have pKa values in the range of 4-5, which is sufficiently acidic. However, the initial betaine intermediate formed from triphenylphosphine and DEAD/DIAD must be protonated by the carboxylic acid.[15][16] If this protonation is slow, side reactions can occur.
Competing Nucleophiles: A common side product arises when the azodicarboxylate displaces the activated alcohol instead of your desired carboxylate.[13] This can happen if the carboxylate is not nucleophilic enough due to steric or electronic constraints.
Purification Nightmare: The major byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be very difficult to remove from the desired product, especially if the product has similar polarity.
Initial Filtration: After the reaction, cool the mixture (e.g., in the freezer) to precipitate most of the TPPO. Filter this solid off.
Aqueous Workup: Perform a standard aqueous workup. An acidic wash (e.g., dilute HCl) will protonate your pyridinyl ester, pulling it into the aqueous layer and away from the neutral organic byproducts.
Back-Extraction: Separate the layers, then basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate your product.[17]
Final Extraction: Extract your now-neutral product back into an organic solvent (e.g., ethyl acetate, DCM). Dry the organic layer and concentrate to yield a much cleaner product.[17]
Data & Method Comparison
Esterification Method
Pros
Cons & Common Side Reactions
Best For...
Fischer Esterification
- Inexpensive reagents (acid, alcohol)- Scalable
- Harsh conditions (high temp, strong acid)- Side Reactions: Dehydration, decomposition of sensitive substrates.- Equilibrium-limited, requires water removal.[18]
Simple, robust pyridinyl carboxylic acids without sensitive functional groups.
Steglich Esterification
- Very mild conditions (room temp)- High yields
- Side Reactions: N-acylurea formation.[7]- Reagents (DCC/EDC) are allergens/irritants.- Purification from urea byproducts can be difficult (especially DCU).[9]
Acid- or base-sensitive substrates; sterically hindered alcohols.[8]
Acid Chloride + Pyridine/DMAP
- Fast and generally high-yielding- Irreversible reaction[1]
- Side Reactions: N-acylation of the pyridine ring[2], requires careful temperature control.- Acid chlorides can be moisture-sensitive.
Primary and secondary alcohols where speed and high conversion are critical.
Mitsunobu Reaction
- Mild conditions- Inversion of stereochemistry at secondary alcohols[15][16]
- Side Reactions: Competing attack by azodicarboxylate.[13]- Difficult purification from byproducts (TPPO, hydrazine).- Sensitive to substrate pKa.[14]
Inverting a stereocenter; esterifying precious and complex alcohols.
Yamaguchi Esterification
- Excellent for sterically hindered substrates- High yields, especially for macrolactonization[19]
- Requires stoichiometric DMAP.- The activating agent (Yamaguchi reagent) is specialized.
Synthesis of complex esters and macrolactones where other methods fail.
Stability issues of amino-pyridinyl compounds during storage
Welcome to the Technical Support Center for Amino-Pyridinyl Compound Stability. As a Senior Application Scientist, I have designed this guide to move beyond surface-level troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Amino-Pyridinyl Compound Stability. As a Senior Application Scientist, I have designed this guide to move beyond surface-level troubleshooting. Here, we will explore the fundamental chemical causality behind the degradation of compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), providing you with self-validating protocols and data-driven formulation strategies to ensure the integrity of your therapeutics.
I. Quantitative Stability Benchmarks
Before troubleshooting, it is critical to establish baseline expectations for amino-pyridinyl stability. The electron-donating nature of the amino group significantly alters the electron density of the pyridine ring, dictating its stability profile across different matrices.
Table 1: Comparative Stability of Amino-Pyridinyl Formulations
Insight: Amino-pyridinyls exhibit exceptional stability in solid-state formulations (even at elevated temperatures) because the crystalline lattice restricts the molecular mobility required for bimolecular degradation reactions. However, once in solution, their vulnerability to oxidative and photolytic stressors increases exponentially.
II. Troubleshooting FAQs: Mechanistic Causality
Q1: My 4-aminopyridine stock solution is turning brown and precipitating over time. What is happening?Causality: You are observing oxidative polymerization. The amino group at the 4-position donates electron density into the pyridine ring via resonance. This makes the pyridine nitrogen highly nucleophilic and susceptible to electrophilic attack by dissolved oxygen or reactive oxygen species (ROS) 5. The initial oxidation forms an N-oxide or hydroxylated intermediate, which subsequently undergoes radical-mediated polymerization, forming dark, insoluble polymeric degradants.
Solution: Store aqueous stocks in amber vials, purge the headspace with argon or nitrogen to displace oxygen, and avoid repeated freeze-thaw cycles.
Q2: Are amino-pyridinyl compounds sensitive to light during benchtop handling?Causality: Yes, highly sensitive. Photodegradation of 4-AP is a well-documented phenomenon, particularly under UV irradiation (<390 nm). The absorption of UV photons excites the molecule, leading to homolytic bond cleavage or the generation of singlet oxygen if photosensitizers are present 4. This results in the destruction of the pharmacophore via ring cleavage.
Solution: Conduct all solution preparations under yellow light or use low-actinic glassware.
Q3: We are formulating a new solid dosage form. Will common excipients accelerate degradation?Causality: Generally, no. Studies have shown that 4-AP compounded with standard diluents like lactose or microcrystalline cellulose (MCC) retains >94% stability for up to a year at room temperature 1. However, if your API is a liquid at room temperature or highly unstable, modern crystal engineering—specifically pharmaceutical cocrystallization—can be employed to alter the crystal packing, shielding the reactive nitrogen from environmental stressors and drastically improving chemical stability 6.
Mechanistic degradation pathways of 4-aminopyridine under oxidative and photolytic stress.
III. Self-Validating Diagnostic Protocols
To accurately determine the shelf-life and degradation pathways of your specific amino-pyridinyl derivative, you must perform a Forced Degradation Study. The following protocol is designed as a self-validating system : it incorporates a mass balance check. If the sum of the parent compound and the degradants does not equal the control, your analytical method is failing to detect secondary degradants (e.g., volatile compounds or non-UV absorbing species).
Protocol: Orthogonal Forced Degradation Assay
Objective: Identify the primary degradation liabilities of amino-pyridinyl solutions.
Step 1: Stock Preparation & Control Establishment
Dissolve the amino-pyridinyl compound in HPLC-grade water to a final concentration of
1.0 mg/mL
.
Immediately aliquot
1.0 mL
into an amber vial, purge with
N2
, and store at 4°C. Causality: This serves as your 100% recovery baseline to validate mass balance later.
Step 2: Application of Orthogonal Stressors
Prepare three separate
1.0 mL
aliquots from the stock:
Oxidative Stress: Add
1.0 mL
of 3%
H2O2
. Incubate at room temperature in the dark for 24 hours. Causality: Targets the electron-rich pyridine nitrogen.
Photolytic Stress: Expose the clear glass vial to UV light (254 nm) following ICH Q1B guidelines. Causality: Induces radical-mediated ring cleavage.
Hydrolytic Stress: Add
1.0 mL
of
0.1N HCl
(Acidic) or
0.1N NaOH
(Basic). Heat to 60°C for 24 hours. Causality: Tests the stability of functional substituents (e.g., cyano or ester groups) attached to the pyridine ring.
Step 3: Quenching & Neutralization
Neutralize the acid/base samples to pH ~7.0.
Add sodium bisulfite to the oxidative sample to quench residual
H2O2
. Causality: Halting the reaction prevents secondary degradation, ensuring you only analyze primary degradants.
Step 4: HPLC-PDA Analysis & Mass Balance Validation
Inject samples into an HPLC equipped with a Photodiode Array (PDA) detector (e.g., C18 column, isocratic flow, monitored at 263 nm) 1.
Self-Validation Check: Calculate the Mass Balance: (Area of Parent Peak + Sum of Degradant Peak Areas) / Area of Control Peak * 100.
Pass Criterion: Mass balance must be
≥95%
. If it is lower, degradants are either precipitating out (check vial for solids) or lacking a UV chromophore (switch to LC-MS).
Workflow for self-validating forced degradation of amino-pyridinyl compounds.
IV. References
Chemical Stability of 4-Aminopyridine Capsules | Canadian Journal of Hospital Pharmacy |1
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules | PubMed / International Journal of Pharmaceutical Compounding | 2
Stability of Substituted 4-Aminopyridines: A Comparative Analysis | BenchChem | 3
Efficacy of a photo-catalyst towards the degradation of a pharmaceutical compound, 4-aminopyridine | ResearchGate / Desalination and Water Treatment | 4
2-Aminopyridine Safety Data Sheet | Jubilant Ingrevia | 5
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications | PMC / National Institutes of Health | 6
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Pyridine Compounds
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing pyridine and related basic compounds using High-Performance Liq...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing pyridine and related basic compounds using High-Performance Liquid Chromatography (HPLC). The content is structured to provide not just solutions, but also the underlying scientific principles to empower researchers, scientists, and drug development professionals in their method development and routine analysis.
Introduction: Why Do Pyridine Peaks Tail?
Peak tailing, a common form of peak asymmetry, can significantly compromise the quality of chromatographic data by affecting resolution and the accuracy of quantification.[1][2] For basic compounds like pyridine, this issue is particularly prevalent in reversed-phase HPLC. The primary cause is the presence of multiple retention mechanisms for the analyte.[2][3][4] While the main interaction should be hydrophobic with the stationary phase, secondary interactions with residual silanol groups (Si-OH) on the silica-based column packing are a frequent problem.[1][3][5][6][7]
These silanol groups are acidic and can become ionized (SiO⁻) at mobile phase pH values above 3.[3][8] The basic pyridine molecule, which is protonated at lower pH, can then interact with these ionized silanols via a strong ion-exchange mechanism. This secondary retention holds back a fraction of the analyte molecules, causing them to elute later than the main peak, resulting in a characteristic "tail".[6]
Frequently Asked Questions (FAQs)
Q1: My pyridine peak is tailing. What is the most likely cause?
A1: The most common cause of peak tailing for pyridine and other basic compounds in reversed-phase HPLC is a secondary ionic interaction with acidic residual silanol groups on the silica stationary phase.[3][6][7] Even on well-end-capped columns, some of these active sites can remain. At mid-range pH (e.g., 4-7), these silanols are deprotonated (negatively charged) and strongly attract the protonated (positively charged) pyridine analyte, causing tailing.[3][6]
Q2: How does mobile phase pH influence the peak shape of my pyridine compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[9][10]
Low pH (2.5 - 3.0): At this pH, the acidic silanol groups are protonated (neutral, Si-OH), which suppresses their ability to ionically interact with the protonated basic analyte.[1][3][6] This typically leads to significantly improved, more symmetrical peaks.
Mid-range pH (4 - 7): This is often the worst range for peak shape, as a significant portion of silanols are ionized (SiO⁻), leading to strong secondary interactions and severe tailing.[3][6]
High pH (>8): At high pH, the pyridine molecule is neutral, which can reduce tailing. However, it is crucial to use a column specifically designed for high pH stability to prevent rapid degradation of the silica-based stationary phase.[6][11]
Q3: What type of HPLC column is best for analyzing basic compounds like pyridine?
A3: Column selection is key to mitigating peak tailing for basic analytes.[1][12]
High-Purity, End-Capped Columns (Type B Silica): Modern columns are made from high-purity silica with very low metal content and are "end-capped," meaning most residual silanols are chemically deactivated with a small, inert group.[1] These are highly recommended.
Hybrid Silica Columns: These columns incorporate both inorganic (silica) and organic (organosiloxane) materials, offering better pH stability and reduced silanol activity.[1][12]
Polar-Embedded Columns: These phases have a polar group embedded within the alkyl chain, which helps to shield the analyte from residual silanols.[8][12]
Q4: Can mobile phase additives help reduce peak tailing?
A4: Yes, mobile phase additives can be very effective.
Buffers: Using a buffer (e.g., phosphate, formate, acetate) at an appropriate concentration (20-50 mM) is crucial to control and maintain a stable mobile phase pH, which is essential for reproducible chromatography and good peak shape.[13]
Competing Bases: Adding a small amount of a competing base, like triethylamine (TEA) at around 5-20 mM, can help.[14] The TEA will preferentially interact with the active silanol sites, effectively masking them from the pyridine analyte. However, with modern high-quality columns, this is often not necessary and can sometimes shorten column life.[14]
Q5: Besides chemical interactions, what else can cause peak tailing?
A5: While chemical factors are the most common cause for pyridine, physical and system-related issues can also lead to tailing peaks.[6]
Column Issues: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to tailing.[4][6]
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[8][15]
Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[4][14]
Metal Contamination: Trace metals in the silica matrix, or from the HPLC system itself (frits, tubing), can act as active sites that chelate with analytes, causing tailing.[1][16][17] Sometimes, adding a chelating agent like EDTA to the mobile phase can help.[18]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with pyridine compounds.
Step 1: Initial Diagnosis - Is it a Chemical or Physical Problem?
The first step is to determine the root cause of the tailing. A simple diagnostic test can differentiate between a chemical interaction problem (specific to your basic analyte) and a physical or system-wide problem.
Experimental Protocol: The Neutral Compound Test
Prepare a Neutral Standard: Prepare a solution of a neutral, well-behaved compound (e.g., toluene, naphthalene).
Inject and Analyze: Inject this neutral standard using the same chromatographic method that shows tailing for your pyridine compound.
Evaluate the Peak Shape:
If the neutral compound's peak is symmetrical: The problem is chemical in nature and is specific to the basic properties of your pyridine analyte. Proceed to Step 2: Chemical Optimization .
If the neutral compound's peak also tails: The problem is likely physical or system-related. Proceed to Step 3: System and Physical Checks .
Step 2: Chemical Optimization for Basic Analytes
If the issue is determined to be chemical, focus on modifying the mobile phase and column conditions to minimize secondary silanol interactions.
Workflow for Chemical Optimization
Caption: Troubleshooting workflow for chemical causes of peak tailing.
Detailed Protocols:
Mobile Phase pH Adjustment:
Prepare a mobile phase with an aqueous component buffered to a pH between 2.5 and 3.0. Formate or phosphate buffers are common choices.
Ensure the buffer concentration is adequate (e.g., 20 mM) to provide sufficient buffering capacity.
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
Column Selection: If pH adjustment is insufficient, your column may have high silanol activity.
Column Type
Key Feature
Best For
High-Purity End-Capped (Type B)
Low silanol activity due to pure silica and deactivation of most silanols.[1]
General purpose, good starting point for basic compounds.
Hybrid Silica (e.g., BEH, CSH)
Enhanced pH stability and reduced surface silanols.[1][12]
Methods requiring a wider pH range or for very sensitive basic compounds.
Polar-Embedded
A polar group in the alkyl chain shields analytes from silanols.[8]
Improving peak shape for bases without aggressive mobile phase additives.
Step 3: System and Physical Checks
If the neutral compound test indicates a physical problem, systematically inspect your HPLC system.
System Troubleshooting Flow
Caption: Troubleshooting workflow for physical causes of peak tailing.
Key Areas to Inspect:
Fittings and Tubing: Ensure all fittings are secure and that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column volume.[8]
Column Inlet Frit: A partially blocked frit can cause peak distortion. Try back-flushing the column (after disconnecting it from the detector) to dislodge any particulates. If this fails, the frit may need to be replaced.
Column Void: A void at the head of the column can occur from pressure shocks or degradation of the packed bed.[4][11] This usually requires replacing the column.
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself.[14]
By systematically diagnosing the issue and applying these targeted solutions, you can effectively troubleshoot and eliminate peak tailing for pyridine and other basic compounds, leading to more accurate and reliable HPLC results.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics.
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aristolactams.
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
Benchchem. (n.d.). Technical Support Center: Chromatography of Pyridine Compounds.
MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions.
Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?.
LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1049(1-2), 89-97.
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
Advanced Technical Support Center: Catalyst Selection for Aminopyridine Cross-Coupling
Welcome to the Technical Support Center for transition-metal-catalyzed cross-coupling of aminopyridines. Aminopyridines are privileged scaffolds in drug discovery, but they present severe synthetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for transition-metal-catalyzed cross-coupling of aminopyridines. Aminopyridines are privileged scaffolds in drug discovery, but they present severe synthetic challenges. The electron-deficient nature of the pyridine ring combined with the strong coordinating ability of the nitrogen atom frequently leads to catalyst poisoning, poor regioselectivity, and protodehalogenation[1].
This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you select the optimal catalyst system for your Buchwald-Hartwig and Ullmann-type aminations.
Ligand Selection Logic
The success of an aminopyridine coupling relies heavily on matching the steric and electronic profile of the ligand to the specific amine class and the chelation risk of the substrate.
Decision logic for selecting optimal ligands in aminopyridine cross-coupling reactions.
Troubleshooting & FAQs
Q1: Why does my palladium catalyst deactivate when coupling 2-aminopyridines, and how do I prevent it?
A1: Catalyst deactivation (poisoning) in 2-aminopyridine couplings is primarily caused by the formation of stable, off-cycle palladium chelates. The proximity of the exocyclic amine and the endocyclic pyridine nitrogen allows the substrate to act as a bidentate ligand. This tightly binds the Pd(II) center, stripping it of its phosphine ligands and halting transmetalation or reductive elimination[2].
The Fix: You must increase the steric bulk around the palladium center to physically block multidentate chelation. Bulky biarylphosphine ligands like BrettPhos or RuPhos are highly effective[3]. For extreme cases, switch to highly sterically demanding N-heterocyclic carbene (NHC) complexes, such as [Pd-PEPPSI-IPent] . The massive steric shielding of the IPent ligand prevents the 2-aminopyridine from accessing the coordination sphere of the catalyst[4].
Q2: How do I choose between BrettPhos and RuPhos for my specific amine?
A2: The choice dictates the thermodynamic pathway of your reaction, as BrettPhos and RuPhos modulate entirely different rate-limiting steps[5].
For Primary Amines (1°): Use BrettPhos. Density Functional Theory (DFT) studies reveal that for BrettPhos, the rate-limiting step is oxidative addition (activation energy ~23.3 kcal/mol)[6]. Its highly restrictive binding pocket prevents the coordination of a second amine molecule, thereby suppressing the over-arylation of primary amines into unwanted diarylamines[7].
For Secondary Amines (2°): Use RuPhos. For RuPhos, the rate-limiting step shifts to reductive elimination (activation energy ~32.0 kcal/mol)[6]. Its specific electronic and steric profile forces the bulky secondary amido group and the aryl group into close proximity, drastically accelerating C-N bond formation[5].
Q3: I am trying to couple an unprotected 3-halo-2-aminopyridine, but I get homocoupling and poor regioselectivity. What is the cause?
A3: 3-halo-2-aminopyridines are uniquely challenging. They possess an amidine-like structure that retards oxidative addition, and the proximal amino group hinders transmetalation by coordinating to the Pd(II) center[2]. Furthermore, the substrate itself acts as a competing nucleophile, leading to homocoupling[8].
The Fix: Use a strong, non-nucleophilic base like LiHMDS (Lithium hexamethyldisilazide) in combination with a BrettPhos or RuPhos precatalyst. LiHMDS fully deprotonates the exocyclic amine prior to transmetalation. This drastically increases the amine's nucleophilicity, directing the Pd-catalyzed C,N-cross coupling exclusively to the exocyclic nitrogen and bypassing the homocoupling pathway[8].
Q4: I am observing significant protodehalogenation (reduction of the aryl halide) instead of the desired C-N coupling. Why?
A4: Protodehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination (if the amine possesses β-hydrogens) or reacts with adventitious moisture before reductive elimination can occur[7]. This is exacerbated when coupling electron-deficient aminopyridines, as their weak nucleophilicity slows down the amine coordination step, leaving the Pd(II) intermediate vulnerable[9].
The Fix: Ensure strictly anhydrous conditions. Switch to a third-generation (G3) Buchwald precatalyst (e.g., BrettPhos Pd G3) to ensure rapid, quantitative generation of the active L-Pd(0) species at room temperature[7].
Mechanistic Pathway & Catalyst Poisoning
Buchwald-Hartwig catalytic cycle highlighting ligand effects and poisoning pathways.
Quantitative Catalyst Performance Data
The following table summarizes the thermodynamic and empirical performance of top-tier ligands in aminopyridine cross-couplings based on recent DFT and synthetic studies[2],[4],[6].
Catalyst / Ligand System
Target Amine Class
Rate-Limiting Step
Activation Energy (kcal/mol)
Typical Yields (Unprotected Substrates)
Primary Advantage
BrettPhos
Primary (1°)
Oxidative Addition
23.3
66% - 78%
Prevents over-arylation; highly selective for 1° amines.
RuPhos
Secondary (2°)
Reductive Elimination
32.0
75% - 86%
Forces bulky 2° amines into proximity for rapid C-N formation.
Objective: Pd-Catalyzed C,N-Cross Coupling of an unprotected 3-bromo-2-aminopyridine with a primary amine.
Scientific Rationale: We utilize a BrettPhos Pd G3 precatalyst to ensure quantitative generation of the active Pd(0) species without relying on substrate-dependent reduction[7]. LiHMDS is selected as the base because its high basicity deprotonates the amine prior to transmetalation, preventing the amidine-like substrate from chelating the Pd(II) intermediate[8],[2].
Step-by-Step Methodology
Preparation (Glovebox or Standard Schlenk Technique):
Charge an oven-dried reaction vial with 3-bromo-2-aminopyridine (1.0 equiv) and BrettPhos Pd G3 precatalyst (4 mol%).
Validation Checkpoint 1: Inspect the G3 precatalyst. It must be a free-flowing solid. If it appears sticky, dark, or clumped, it has degraded via moisture exposure. Using degraded catalyst will result in immediate protodehalogenation.
Solvent & Amine Addition:
Add anhydrous THF (0.2 M concentration), followed by the primary amine nucleophile (1.5 equiv).
Base Addition (Critical Step):
Dropwise add LiHMDS (1 M solution in THF, 2.5 equiv) at room temperature.
Causality: Adding the strong base after the amine ensures the immediate formation of the reactive lithium amide, which outcompetes the pyridine nitrogen for palladium coordination.
Validation Checkpoint 2: Observe the solution. A distinct color shift (typically from pale yellow to deep red/orange) indicates the successful generation of the active L-Pd(0) species and the deprotonated amine complex.
Reaction Execution:
Seal the vial under an inert atmosphere (N2 or Argon) and heat to 65 °C for 12 hours.
Monitoring & Quenching:
Cool the reaction to room temperature and monitor conversion via LC-MS.
Validation Checkpoint 3: Analyze the LC-MS trace. If you observe unreacted aryl halide alongside des-bromo aminopyridine, adventitious water was present, causing β-hydride elimination/protodehalogenation. If significant homocoupling is observed, the base was insufficient or degraded.
Workup:
Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry the organic layer over Na2SO4, filter, concentrate, and purify via flash column chromatography.
References
Benchchem Technical Support Team. "A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF84zVFoq7na7q8Z3TuRaW2CLcVB_XQFe15zHqo0Sfjv1sj1TLB5Auzl6kMSRO_4JeucbJ0h6pkq9qzDhSYDVLdXmHbQQGqoj4pqIi6GtUNd2sQSf7MKCqJciLi72jSntUBLV7wOXD8XqyHTGQ7DSCWst6Z3eoJixAOkx3TalhmtkoFWBtMp0Pal4V_kUFmmXRb6KyP_x6pGQ3UYmwZw1rwHTbQJ8UcY-T3BhA=]
Perez, F., & Minatti, A. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-TVPm-kPq6BWarCiFc44JTMohfUfwG2C1VCH3sKaJYBY3TANgUNp2jpFf4B8ifF2V01feoXQaLf1cz4MLdNRRGZ8XCJDSFwV98v16Jlw60EwUKFA6_e52HBzBwoeaxqH64e4UpAakrMBOCE0=]
Perez, F., & Minatti, A. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters / ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_lEW09zAft6nrVF_HLRDWzEjRuE1wG73VLq9CI_DKqheIDB54Jf9PxsQHNKv6xu3aZtkdMgrP7Kk9AC_D2LybFe3GUHCRyUAWfmqTCHiv6-wTvYbMM0Yj32up3FjThgeRYBqvNg==]
Jin, Z., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Transit Met Chem / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3eeaUtvnfu7BxSV8S4w-A-2SLLN_D8MCp2DCcjiwkAw24dz4GCTTQC_UCDJ45u2Ieni8RrjMVh8JfBMFgue0wgeUsyopwRALoWGunGrWM0qweeF-WrNqPYqj-dCZtu4H8W57von1sDM5h3ws5]
Wang, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG99f70NyFNFsNEZ4_s5-Iu5CF9SFrh7Pt47_rsJYzzCOsj0VNzRq70Si4owCJFQzt9wA6cR7jWXB_556HiWCSILY0m7WkA8TI-BkQUtFW4FPX_lNK7flkXUGug_XEm8IzECXPY9whb5VkjRtQ=]
Wang, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ZMrVYWJ42rAWR7QA7vcaHOjvYNbQOPPN9OXHYtW_l72M2DrqCHgik0wWyYxTlcluTp0kxtWz68SSFNrV5cxRKIkQiH6i-U5DVQLgdrZ9496PKVmXWP6JTq6qt63Axe3chtK2iXNKgDudfM8=]
Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two Ligands Suffice in Most Cases." Chemical Science / MIT Open Access.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc9f4H5GEDBGfVxfCKyEQWaj8NQMwZ7_Q4sib1Pai4CtO3axyKfbPZzTPNQ3oBhKTXmA9EzHXC5OZy_DLGeZqrgENWYDljCV9w-LG3Koh5l11VKxAa52yvhFyFaoL-IA0sG6993-SvTsG8RkNcAM2t9QDhUrfJFxI2nnEY2arvlcJVO9MFpybV569OZNouEwO3sIa0_Zeu26V3L9nYR0WGJEtZFY2Y]
RSC Advances. "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation." RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7OzJjPQNSz0eeh8rxJQFg41Ii_4EvXx77XkC20Kr57LD_S_IF5Bx76fwFXFySoEwjYhGOwHnpmn5QZ5QLe5S_7ey7HQHw5PD12Mp3Gj62LBqddWd0_Y_Sl52qa4b1thANy0R6YcWIrmYuh7dg3K76dG0qlVrQ9t3V]
Comparative Analysis of Ethyl[(5-amino-2-pyridinyl)oxy]acetate and Its 3-Amino Isomer: A Practical Guide for Drug Discovery
As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for library synthesis and lead optimization. Pyridine derivatives substituted with both an amine and an ester are highly versatile sca...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for library synthesis and lead optimization. Pyridine derivatives substituted with both an amine and an ester are highly versatile scaffolds. In this guide, we objectively compare Ethyl[(5-amino-2-pyridinyl)oxy]acetate [1] with its regioisomer, Ethyl[(3-amino-2-pyridinyl)oxy]acetate [2].
While they share identical molecular weights and functional groups, the positional shift of the primary amine from C5 to C3 drastically alters their steric environment, nucleophilicity, and synthetic trajectory. Understanding these mechanistic nuances is critical for designing efficient synthetic routes.
Structural & Electronic Profiling
The reactivity of these two isomers diverges primarily due to spatial geometry and electronic resonance effects.
Steric Environment & Trajectory: In the 3-amino isomer, the primary amine is ortho to the bulky ethoxycarbonylmethoxy group. This proximity not only shields the amine from bulky electrophiles but also perfectly aligns the nitrogen lone pair with the ester carbonyl[2]. Conversely, the 5-amino isomer features a para-relationship, rendering the amine sterically unhindered and geometrically incapable of intramolecular reactions[1].
Nucleophilicity & Intramolecular Traps: The C2 ether oxygen donates electron density into the pyridine ring via resonance, theoretically enriching both the C3 and C5 positions. However, in the 3-amino isomer, the amine often engages in intramolecular hydrogen bonding with the ester oxygen, which dampens its intermolecular nucleophilicity. The 5-amino isomer remains fully available, exhibiting superior kinetics for rapid intermolecular cross-coupling.
Pharmacophore Generation: The 3-amino isomer is perfectly primed for intramolecular lactamization to form a 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold—a privileged motif found in FDA-approved kinase inhibitors like Fostamatinib[3][4]. The 5-amino isomer, unable to cyclize, serves as an ideal linear linker for PROTACs or extended peptidomimetics.
Quantitative Comparison
The following table summarizes the physicochemical and reactive differences between the two isomers to guide your reagent selection.
Divergent synthetic pathways of 3-amino and 5-amino 2-pyridinyloxyacetate isomers.
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality for the experimental choice and the analytical checkpoints required to verify success.
Protocol A: Intermolecular Amide Coupling of Ethyl [(5-amino-2-pyridinyl)oxy]acetate
Objective: Synthesize a linear extended scaffold without altering the ester functionality.
Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.
Causality: Pre-activation ensures the carboxylic acid is fully converted to the highly reactive OAt ester before the amine is introduced, preventing unwanted side reactions or epimerization.
Coupling: Add Ethyl [(5-amino-2-pyridinyl)oxy]acetate (1.0 eq) to the mixture. Stir at room temperature for 2–4 hours.
Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the starting material peak at m/z 197 [M+H]⁺ and the appearance of the target amide mass confirms successful coupling. If unreacted amine persists, the causality usually points to incomplete carboxylic acid activation; verify HATU/DIPEA stoichiometry.
Workup & Purification: Quench with water, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution to remove residual DMF. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Base-Promoted Intramolecular Lactamization of Ethyl [(3-amino-2-pyridinyl)oxy]acetate
Objective: Synthesize the bicyclic 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold[5].
Deprotonation: Dissolve Ethyl[(3-amino-2-pyridinyl)oxy]acetate (1.0 eq) in anhydrous THF (0.1 M). Cool to 0 °C and dropwise add Potassium tert-butoxide (KOtBu, 1.5 eq).
Causality: A strong base is required to deprotonate the weakly acidic aniline-like amine. This drastically enhances its nucleophilicity, driving the intramolecular attack on the adjacent ester carbonyl.
Cyclization: Warm the reaction to reflux for 4–6 hours. The proximity of the ester drives the formation of the thermodynamically stable 6-membered lactam ring, releasing ethanol as a byproduct.
Self-Validating Check: Monitor via LC-MS. Successful cyclization is definitively confirmed by a mass shift from m/z 197 [M+H]⁺ to m/z 151 [M+H]⁺, corresponding to the loss of ethanol (-46 Da)[4]. If m/z 197 persists despite base addition, the causality is often insufficient reaction temperature to overcome the activation energy barrier for ring closure.
Workup & Purification: Neutralize the mixture with 1N HCl to pH 7, extract with DCM, dry over Na₂SO₄, and concentrate. The product typically precipitates and can be purified by recrystallization from cold ethanol.
References
PubChem. "Ethyl [(3-amino-2-pyridinyl)oxy]acetate" (CID 18619191). National Center for Biotechnology Information. URL:[Link]
NINGBO INNO PHARMCHEM CO.,LTD. "Procuring 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: A Chinese Manufacturer's Perspective". URL:[Link]
A Comparative Guide to the Biological Activity of Pyridine and Pyrimidine Derivatives
Introduction In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the six-membered nitrogen-containing heterocycles, pyridine and pyrimid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the six-membered nitrogen-containing heterocycles, pyridine and pyrimidine, stand out as "privileged scaffolds." Their prevalence in FDA-approved drugs is a testament to their synthetic tractability and their remarkable ability to interact with a wide array of biological targets.[1][2][3] Pyridine is the second most common heterocycle in such drugs, closely followed by pyrimidine, making a head-to-head comparison of their biological activities not just an academic exercise, but a critical analysis for researchers, scientists, and drug development professionals aiming to design the next generation of therapeutics.[1][3]
This guide provides an in-depth, objective comparison of the biological activities of pyridine and pyrimidine derivatives. Moving beyond a simple list of properties, we will dissect the structural nuances that drive their distinct pharmacological profiles, present comparative experimental data across key therapeutic areas, and provide validated protocols for their evaluation. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and providing authoritative references to support all claims.
Chapter 1: The Core Scaffolds: A Structural and Physicochemical Overview
The fundamental difference between pyridine and pyrimidine lies in the number and position of nitrogen atoms in the aromatic ring. Pyridine contains one nitrogen atom, while pyrimidine contains two in a 1,3-arrangement. This seemingly minor structural variance has profound implications for their physicochemical properties, which in turn dictates their biological interactions.
pyrimidine [label=<
Pyrimidine
Structure
FormulaC4H4N2
Nitrogen Atoms2 (at positions 1 and 3)
Key FeatureWeakly basic, more pi-deficient
>];
// Invisible edge to position nodes
pyridine -- pyrimidine [style=invis, len=3];
}
Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.
Antimicrobial Activity
Pyridine and pyrimidine derivatives are foundational to many antimicrobial agents.
Mechanism of Action: They often work by inhibiting essential microbial enzymes. For instance, the pyrimidine derivative Trimethoprim inhibits dihydrofolate reductase, an enzyme vital for bacterial DNA synthesis. [4]Pyridine derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
[][6]* Comparative Efficacy: The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: Comparative Antimicrobial Activity of Representative Derivatives
The pyrimidine scaffold is particularly famous in antiviral therapy, forming the core of many nucleoside analogs. However, pyridine derivatives also exhibit significant antiviral properties.
[9][10]
Mechanism of Action: Many pyrimidine-based antivirals, like Zidovudine (AZT), are nucleoside reverse transcriptase inhibitors that terminate viral DNA chain elongation. [11]Pyridine derivatives have demonstrated activity against a range of viruses, including HIV, HCV, and influenza, through mechanisms like polymerase inhibition and blocking viral entry.
[9][10]* Comparative Efficacy:
Table 3: Comparative Antiviral Activity of Representative Derivatives
Understanding the SAR is crucial for optimizing lead compounds. For both scaffolds, the position and electronic nature of substituents dramatically influence biological activity.
Pyridine Derivatives:
Anticancer: For antiproliferative activity, the presence of -OMe, -OH, -C=O, and -NH2 groups tends to enhance activity. Conversely, bulky groups or halogen atoms often decrease it. [1][15]Substitutions at the C-2 and C-6 positions have been explored for antimicrobial activity.
[16] * Antimicrobial: The presence of electron-withdrawing groups like -F, -Cl, and -NO2 can significantly boost antimicrobial and antiviral activity.
[17]
Pyrimidine Derivatives:
General: The position of substituents on the pyrimidine nucleus is a primary determinant of its biological activity across different therapeutic areas.
[18][19] * Antimicrobial: The presence of a p-methoxyphenyl group has been reported to improve the antimicrobial activity of certain pyrimidine derivatives.
[7]
dot
Caption: Key Structure-Activity Relationship (SAR) hotspots on the scaffolds.
Chapter 4: On the Market and in the Pipeline: Approved Drugs
The ultimate validation of a scaffold's utility is its presence in clinically approved drugs. Both pyridine and pyrimidine are well-represented.
Table 4: Selected FDA-Approved Drugs Containing Pyridine or Pyrimidine Scaffolds
Drug Name
Scaffold
Therapeutic Area
Brief Mechanism of Action
Isoniazid
Pyridine
Antitubercular
Inhibits mycolic acid synthesis in bacterial cell walls.
Abiraterone
Pyridine
Prostate Cancer
Inhibits CYP17A1, an enzyme involved in androgen synthesis. [2][3]
Crizotinib
Pyridine
Lung Cancer
Anaplastic lymphoma kinase (ALK) and ROS1 inhibitor. [2]
Chapter 5: Experimental Protocols for Biological Evaluation
To ensure trustworthy and reproducible results, standardized protocols are essential. Here, we provide step-by-step methodologies for two fundamental assays.
Benchmarking the synthesis efficiency of different pyridinyl oxyacetate routes
Benchmarking the Synthesis Efficiency of Pyridinyl Oxyacetate Routes: A Comprehensive Guide Pyridinyl oxyacetates are highly versatile structural motifs that serve as critical building blocks in both pharmaceutical devel...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking the Synthesis Efficiency of Pyridinyl Oxyacetate Routes: A Comprehensive Guide
Pyridinyl oxyacetates are highly versatile structural motifs that serve as critical building blocks in both pharmaceutical development and agrochemical manufacturing. In the agrochemical sector, this moiety is the pharmacophoric core of synthetic auxin herbicides such as triclopyr and fluroxypyr[1]. In medicinal chemistry, compounds like ethyl 2-(pyridin-2-yloxy)acetate are utilized as essential intermediates to synthesize novel pyrimidine derivatives and enzyme inhibitors[2].
As a Senior Application Scientist, I frequently evaluate synthetic routes based on substrate scope, scalability, and environmental impact (E-factor). Synthesizing pyridinyl oxyacetates generally relies on three primary pathways: Nucleophilic Aromatic Substitution (SNAr), O-Alkylation of hydroxypyridines, and Transition-Metal Catalyzed Cross-Coupling. This guide objectively benchmarks these routes, detailing the mechanistic causality behind each protocol to help you select the optimal workflow for your target molecule.
The SNAr approach involves the reaction of a halopyridine with a glycolic acid derivative (e.g., methyl glycolate).
Causality & Scope: This route is highly efficient but strictly requires the pyridine ring to be electron-deficient. Halogens located at the 2- or 4-positions are highly activated because the electronegative nitrogen atom stabilizes the transient Meisenheimer intermediate. Unactivated 3-halopyridines will fail under these conditions.
Efficiency: Yields are typically excellent, and the regioselectivity is absolute, as the C-O bond formation is dictated entirely by the position of the halogen.
Route B: O-Alkylation of Hydroxypyridines
This Williamson-type ether synthesis couples a hydroxypyridine with a haloacetate (e.g., ethyl bromoacetate).
Causality & Scope: The primary challenge here is the ambident nature of the nucleophile. 2-hydroxypyridine and 4-hydroxypyridine exist in a tautomeric equilibrium with their respective pyridone forms, leading to competitive N-alkylation versus O-alkylation[3].
Efficiency: To favor O-alkylation, the choice of base and leaving group is critical. Milder bases like potassium carbonate (
K2CO3
) in polar aprotic solvents are preferred over strong bases like sodium hydride (
NaH
), which can inadvertently promote N-alkylation[4]. Furthermore, bromoacetates are strictly preferred over chloroacetates; the superior polarizability and weaker bond dissociation energy of the C-Br bond significantly accelerate the reaction and improve overall yields[5].
When dealing with unactivated substrates (such as 3-halopyridines) where SNAr is impossible, metal-catalyzed Ullmann-type or Buchwald-Hartwig couplings are deployed.
Causality & Scope: A copper or palladium catalyst, paired with a specialized ligand (e.g., 1,10-phenanthroline), lowers the activation energy required for oxidative addition into the unactivated
C(sp2)−X
bond.
Efficiency: While this route expands the chemical space to meta-substituted pyridines, it introduces higher costs, requires rigorous air-free techniques, and generates heavy metal waste, negatively impacting the E-factor.
Route Selection & Mechanistic Workflows
To visualize the decision-making process and the mechanistic divergence of these reactions, refer to the logic diagrams below.
Decision workflow for selecting the optimal pyridinyl oxyacetate synthesis route.
Mechanistic divergence in the alkylation of 2-hydroxypyridine based on reaction conditions.
Quantitative Benchmarking Data
The following table summarizes the operational parameters, efficiency, and scalability metrics for each synthetic route.
Parameter
Route A: SNAr
Route B: O-Alkylation
Route C: Metal-Catalysis
Substrate Scope
2- or 4-Halopyridines
Hydroxypyridines
Unactivated Halopyridines
Typical Yield
75% – 90%
60% – 85%
50% – 75%
Reaction Time
4 – 8 hours
12 – 16 hours
18 – 24 hours
Temperature
60 – 80 °C
Reflux (80 – 100 °C)
100 – 120 °C
Regioselectivity
Excellent (Exclusive O-C)
Moderate (N-alkylation risk)
Excellent
Cost
Low
Low
High (Ligands/Catalysts)
E-factor Impact
Moderate (DMF solvent)
Low (Acetonitrile, recoverable)
High (Heavy metal waste)
Self-Validating Experimental Protocols
Protocol A: SNAr of 2-Chloropyridine with Methyl Glycolate
This protocol utilizes pre-formation of the alkoxide to prevent competitive hydrolysis of the halopyridine.
Preparation: In an oven-dried Schlenk flask under an
N2
atmosphere, suspend
NaH
(60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.5 M).
Alkoxide Generation: Cool the suspension to 0 °C. Add methyl glycolate (1.1 equiv) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.
Substitution: Add 2-chloropyridine (1.0 equiv) dropwise. Warm the mixture to room temperature, then heat to 80 °C for 4–6 hours.
Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Upon complete consumption of the halopyridine, cool the flask to 0 °C and quench slowly with saturated aqueous
NH4Cl
. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with a 5% aqueous
LiCl
solution (critical for removing residual DMF), dry over
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: O-Alkylation of 3-Hydroxypyridine with Ethyl Bromoacetate
This protocol utilizes a mild base to suppress N-alkylation and a highly reactive bromoacetate to drive the reaction to completion.
Preparation: Dissolve 3-hydroxypyridine (1.0 equiv) in anhydrous Acetonitrile (0.2 M). Add finely powdered, anhydrous
K2CO3
(2.0 equiv)[4].
Reaction: Heat the suspension to reflux (approx. 82 °C) and stir vigorously for 12 hours.
Validation & Workup: Monitor the reaction via TLC (DCM/MeOH 10:1) to ensure the starting material is fully consumed[4]. Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography to isolate the pure O-alkylated product from any trace N-alkylated byproducts.
Protocol C: Cu-Catalyzed Ullmann-Type Coupling of 3-Bromopyridine
This protocol enables the functionalization of unactivated meta-halopyridines.
Preparation: In an argon-filled glovebox, charge a reaction vial with 3-bromopyridine (1.0 equiv),
CuI
(10 mol%), 1,10-phenanthroline (20 mol%), and
Cs2CO3
(2.0 equiv).
Reagent Addition: Add anhydrous Toluene (0.3 M) followed by ethyl glycolate (1.5 equiv). Seal the vial securely with a PTFE-lined septum.
Reaction: Remove the vial from the glovebox and heat to 110 °C in an oil bath for 18–24 hours.
Validation & Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc and filter through a short pad of silica gel to remove the copper catalyst and insoluble salts. Concentrate the filtrate and purify via column chromatography to yield the target oxyacetate.
References
Zwitterionic pyridinium N-chloramines: synthesis and antibacterial applications. RSC Advances. Available at:[Link]
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central (PMC). Available at:[Link]
Evaluating the Purity of Ethyl[(5-amino-2-pyridinyl)oxy]acetate: A Comprehensive Supplier Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Analytical methodologies, impurity profiling, and supplier evaluation for functionalized aminopyridine intermediates. Introduction and...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Focus: Analytical methodologies, impurity profiling, and supplier evaluation for functionalized aminopyridine intermediates.
Introduction and Mechanistic Context
Ethyl [(5-amino-2-pyridinyl)oxy]acetate is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors, antibody-drug conjugate (ADC) linkers, and agrochemical active ingredients. Structurally, it features a primary amine, a basic pyridine ring, an ether linkage, and an ethyl ester.
While its polyfunctionality makes it a versatile intermediate, it also introduces multiple vectors for chemical degradation and synthetic impurities. Sourcing this compound requires rigorous analytical oversight. A batch with a seemingly acceptable "95% overall purity" may contain specific trace impurities that completely poison downstream transition-metal catalysis or derail stoichiometric coupling reactions.
The Origin of Critical Impurities
Understanding where impurities come from is the first step in designing a self-validating analytical protocol. The standard synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with ethyl glycolate, followed by the catalytic reduction of the nitro group to an amine.
Impurity A (Unreduced Nitro Intermediate): Incomplete catalytic hydrogenation leaves behind Ethyl [(5-nitro-2-pyridinyl)oxy]acetate. In downstream amide coupling reactions, this nitro compound acts as a dead-end impurity, lowering yields. Furthermore, nitroaromatics are often flagged as potential mutagenic impurities (PMIs).
Impurity B (Hydrolyzed Acid): The ethyl ester is susceptible to hydrolysis. The basic aminopyridine moiety can act as an internal base, auto-catalyzing the cleavage of the ester into [(5-amino-2-pyridinyl)oxy]acetic acid if the batch is exposed to moisture during storage.
Inorganic Impurities (Heavy Metals): The reduction step heavily relies on Palladium on Carbon (Pd/C) or Iron (Fe) catalysts. Residual metals can severely inhibit downstream Buchwald-Hartwig or Suzuki cross-coupling steps.
Synthesis pathway and critical impurity generation points.
Experimental Protocols for Purity Evaluation
To objectively evaluate batches from different suppliers, analytical methods must be rigorously validated for specificity, linearity, accuracy, and precision in accordance with1[1]. Applying Quality by Design (QbD) principles ensures that the chosen chromatographic parameters are robust against minor variations, providing a self-validating framework for batch release (2)[2].
Protocol 1: HPLC-UV/MS for Organic Impurities
Objective: Quantify the main product, unreduced nitro intermediate, and hydrolyzed acid.
System: Agilent 1290 Infinity II LC coupled with a 6130 Single Quadrupole MS.
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: Ultra-pure water with 0.1% v/v Trifluoroacetic acid (TFA).
Mobile Phase B: Acetonitrile with 0.1% v/v TFA.
Causality Check (Why TFA?): The aminopyridine nitrogen has a pKa of ~6.5. Running a mobile phase at a neutral pH (e.g., pH 7.0) results in partial ionization of the analyte, leading to severe peak tailing and shifting retention times. Using 0.1% TFA drops the pH to ~2.0, ensuring full protonation of the basic nitrogen. This yields sharp, symmetrical peaks and highly reproducible chromatography.
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (general aromatics) and 280 nm (aminopyridines); MS (ESI+) scanning m/z 100-500 for peak identity confirmation.
Protocol 2: ICP-MS for Heavy Metal Residues
Objective: Detect trace palladium (Pd) or iron (Fe) left over from the nitro-reduction step.
Sample Preparation: Microwave digestion. 50 mg of the sample is digested in 5 mL concentrated HNO₃ and 1 mL H₂O₂.
Causality Check (Why digest?): Direct injection of organic solvents into an ICP-MS can cause carbon deposition on the interface cones and create polyatomic interferences (e.g., ⁴⁰Ar¹²C mimicking ⁵²Cr). Acid digestion completely destroys the organic matrix of the ethyl ester, ensuring accurate isotopic quantification.
System: PerkinElmer NexION 5000 ICP-MS.
Isotopes Monitored: ¹⁰⁵Pd, ¹⁰⁶Pd, and ⁵⁶Fe.
Multi-modal analytical workflow for batch release.
Supplier Comparison Data
We evaluated three different commercial grades of Ethyl[(5-amino-2-pyridinyl)oxy]acetate using the protocols established above. The data highlights the stark differences between "Pharma Grade" and "Industrial Bulk" sourcing, particularly regarding catalytic poisons and reactive impurities.
Supplier Profile
Declared Grade
HPLC Purity (a/a %)
Unreduced Nitro Impurity (%)
Hydrolyzed Acid Impurity (%)
Palladium Residue (ppm)
Moisture (KF, %)
Supplier A
Pharma / ADC Grade
99.6%
< 0.05%
0.12%
2.1
0.2%
Supplier B
Standard Reagent
97.4%
1.80%
0.45%
48.0
0.8%
Supplier C
Industrial Bulk
93.2%
4.10%
2.30%
115.0
2.5%
Data Interpretation & Recommendations
Supplier A is the only viable choice for direct use in late-stage drug synthesis or ADC linker manufacturing. The palladium levels are well below the typical 10 ppm threshold required to prevent poisoning of downstream cross-coupling catalysts.
Supplier B presents a common issue in mid-tier reagents: incomplete reduction. The 1.80% unreduced nitro impurity will act as a non-reactive sink in subsequent amide couplings, throwing off stoichiometry. This batch requires recrystallization (e.g., from ethanol/water) prior to use.
Supplier C demonstrates severe degradation. The high moisture content (2.5%) has actively driven the hydrolysis of the ethyl ester, resulting in 2.30% of the acid impurity. This batch is unfit for sensitive synthesis and highlights the necessity of storing this compound under inert, anhydrous conditions.
Mechanistic Causality: The Electronic Tuning of the Coordination Sphere
As a Senior Application Scientist, I approach the design and selection of chelating agents not merely as a synthetic exercise, but as a precise engineering of the primary coordination sphere. The rational design of metal...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the design and selection of chelating agents not merely as a synthetic exercise, but as a precise engineering of the primary coordination sphere. The rational design of metallodrugs, radiopharmaceuticals, and transition-metal catalysts relies heavily on our ability to manipulate the thermodynamic stability, kinetic inertness, and redox potentials of metal complexes.
Pyridinyl ligands—ranging from monodentate pyridines to multidentate architectures like 2,2'-bipyridine (bpy), 2,2':6',2''-terpyridine (tpy), and dipicolinic acid (DPA)—serve as the foundational building blocks in this domain. This guide provides an objective, data-driven comparison of how targeted substitutions on the pyridinyl ring dictate chelating performance.
The introduction of substituents onto the pyridinyl ring offers a powerful vector for tuning the electronic and steric properties of the resulting metal complex without altering its core coordination geometry 1. The causality of this tuning is rooted in molecular orbital theory:
Electron-Donating Groups (EDGs) (e.g., -CH3, -OCH3, -NEt2): These groups increase the electron density on the pyridyl nitrogen via inductive or resonance effects. This enhances the ligand's Lewis basicity and
σ
-donating capability, which inherently stabilizes higher metal oxidation states and increases overall thermodynamic stability constants (
β
).
Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3, -SO2Me): These groups deplete electron density from the coordinating nitrogen, reducing
σ
-donation. Concurrently, they lower the energy of the ligand's
π∗
anti-bonding orbitals. This facilitates stronger
π
-backbonding from electron-rich, low-valent metal centers, driving anodic (positive) shifts in redox potentials 2.
Logical flow of substituent electronic effects on metal complexation properties.
Comparative Data: Thermodynamic and Electrochemical Profiles
To objectively compare the performance of substituted pyridinyl ligands, we must evaluate their thermodynamic stability and redox behavior. The table below synthesizes quantitative data for various substituted complexes, demonstrating the linear correlation between Hammett parameters (
σp
) and physicochemical properties.
Ligand Scaffold
Substituent (Position)
Electronic Nature
Target Metal
ΔE1/2
Span (V)
Relative Stability (
Δlogβ
)
Tetra-aza Pyridinophane
Various (4-position)
EDG & EWG
Fe(II/III)
0.152
3.45
Bis-Terpyridine (tpy)
-NEt2 to -SO2Me (4'-aryl)
EDG to EWG
Co(II/III)
0.360
N/A (Linear Hammett Correlation)
Dipicolinic Acid (DPA)
Aryl groups (4-position)
Hydrophobic/EWG
Zn(II)
N/A
High (Stable Ternary Complex)
Pyridine
-CH3 to -NO2 (4-position)
EDG to EWG
Cu(II)
N/A
Varies strictly with
π
-backbonding
Data Insights:
In Fe-Pyridinophane complexes, modifying the 4-position of the pyridine ring successfully uncouples the electronic properties from the coordination geometry, yielding a precise 152 mV tuning window for the metal's redox potential and a
Δlogβ
of 3.45 1. Similarly, homoleptic bis-terpyridine cobalt complexes exhibit a massive 0.36 V shift when moving from strongly electron-releasing (-NEt2) to strongly electron-withdrawing (-SO2Me) groups 3.
Experimental Workflows: Self-Validating Protocols
In analytical and synthetic chemistry, a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, incorporating baseline checks and orthogonal validation steps to ensure data integrity.
Self-validating experimental workflow for synthesizing and profiling chelating ligands.
Protocol A: Synthesis and Metal Complexation of Substituted Terpyridines
Objective: Generate homoleptic
[M(R−tpy)2]2+
complexes with verified stoichiometry.
Causality: Conducting complexation in a moderately coordinating solvent (like methanol) ensures that the strong chelating effect of the tridentate tpy ligand drives the displacement of solvent molecules, while preventing the precipitation of unreacted metal salts.
Ligand Preparation: Dissolve 2.0 equivalents of the substituted terpyridine (e.g., 4'-phenyl-tpy) in anhydrous MeOH/CHCl3 (1:1 v/v). Reasoning: The co-solvent system ensures complete solvation of hydrophobic substituents prior to metal introduction.
Metal Addition: Slowly add 1.0 equivalent of the metal salt (e.g.,
Co(BF4)2⋅6H2O
) dissolved in MeOH dropwise under an inert argon atmosphere to prevent premature oxidation of the metal center.
Equilibration & Self-Validation: Reflux the mixture for 2 hours. Internal Check: Monitor the reaction via UV-Vis spectroscopy. The disappearance of the free ligand
π−π∗
band (~280 nm) and the emergence of a Metal-to-Ligand Charge Transfer (MLCT) band (~500 nm) confirms coordination 4.
Isolation: Precipitate the complex by adding an excess of a non-coordinating counterion (e.g.,
NH4PF6
). Filter and wash with cold ethanol and diethyl ether.
Purity Verification: Perform
1H
NMR (for diamagnetic species like Zn(II) or low-spin Fe(II)). The pyridyl protons must exhibit significant downfield shifts compared to the free ligand due to metal-induced deshielding.
Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)
Objective: Quantify the redox potentials to assess the electronic tuning provided by the substituents.
Causality: Using a non-aqueous solvent (acetonitrile) with a supporting electrolyte (
TBAPF6
) prevents solvent breakdown at extreme potentials, allowing the observation of both metal-centered and ligand-centered redox events without proton-coupled interference.
Cell Setup: Prepare a 1.0 mM solution of the metal complex in anhydrous
CH3CN
containing 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
).
Electrode Configuration: Use a glassy carbon working electrode, a platinum wire counter electrode, and an
Ag/Ag+
pseudo-reference electrode.
Internal Standard & Self-Validation: Spike the solution with 1.0 mM ferrocene (Fc) at the end of the experiment. Internal Check: All potentials must be referenced to the
Fc/Fc+
couple. If the Fc peak separation (
ΔEp
) exceeds 80 mV, the cell has uncompensated resistance, and the data should be discarded or IR-compensated.
Data Acquisition: Scan at multiple rates (50, 100, 250, 500 mV/s). A linear plot of peak current (
ip
) vs. the square root of the scan rate (
ν1/2
) validates that the redox process is diffusion-controlled, not adsorption-limited.
Strategic Selection in Drug Development and Catalysis
When designing a system, the choice of the pyridinyl scaffold and its substituents must align strictly with the end-use application:
Catalyst Design: If a catalytic cycle requires stabilizing a high-valent intermediate (e.g., in C-H oxidation), EDG-substituted ligands (like 4,4'-dimethoxy-2,2'-bipyridine) are preferred to increase electron density at the metal center, lowering the activation barrier for oxidation 1.
Enzyme Inhibition (Metallodrugs): In drug development, substituted dipicolinic acids (DPA) are potent chelators for stripping or coordinating active-site metals (e.g., Zn(II) in New Delhi Metallo-β-lactamase-1). Substitutions at the 4-position of DPA can be engineered to engage in secondary hydrophobic interactions with the enzyme pocket, vastly improving selectivity over systemic metal chelation and forming stable ternary complexes 5.
Luminescent Probes: For applications requiring long-lived excited states, EWGs can be used to lower the LUMO energy, red-shifting the emission spectra and tuning the MLCT energy gap 2.
References
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes
Source: National Institutes of Health (NIH)
URL:[Link]
Fine-Tuning Metal and Ligand-Centered Redox Potentials of Homoleptic Bis-Terpyridine Complexes with 4′-Aryl Substituents
Source: American Chemical Society (ACS)
URL:[Link]
Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1
Source: National Institutes of Health (NIH)
URL:[Link]
Nature of the Coordination Bond in Metal Complexes of Substituted Pyridine Derivatives
Source: Canadian Science Publishing
URL:[Link]
Synthesis, Characterization, Photoluminescence, Molecular Docking and Bioactivity of Zinc (II) Compounds Based on Different Substituents
Source: National Institutes of Health (NIH)
URL:[Link]
In Silico ADME/Tox Profiling of Ethyl[(5-amino-2-pyridinyl)oxy]acetate: A Comparative Guide of Predictive Platforms
As a Senior Application Scientist evaluating early-stage chemical matter, I frequently encounter functionalized pyridine scaffolds like Ethyl [(5-amino-2-pyridinyl)oxy]acetate . While highly versatile as an intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist evaluating early-stage chemical matter, I frequently encounter functionalized pyridine scaffolds like Ethyl [(5-amino-2-pyridinyl)oxy]acetate . While highly versatile as an intermediate or lead scaffold in medicinal chemistry, predicting its pharmacokinetic destiny requires navigating the nuances of multiple in silico platforms. Relying on a single algorithm often leads to blind spots, particularly concerning extra-hepatic metabolism and specific toxicophores.
This guide provides an objective, side-by-side comparison of three industry-standard predictive platforms—SwissADME, pkCSM, and ADMETlab 3.0—using Ethyl [(5-amino-2-pyridinyl)oxy]acetate as our target compound. By synthesizing data across these tools, we establish a self-validating consensus model that bridges raw computational output with real-world mechanistic causality.
Chemical Profile & Structural Rationale
Before deploying predictive algorithms, a structural triage is mandatory to understand why the models will react the way they do.
Low Molecular Weight & Optimal TPSA: Drives predictions for high membrane permeability.
Ester Linkage: A metabolically labile group that heavily influences clearance predictions.
Primary Aromatic Amine: A well-documented structural alert (toxicophore) that triggers mutagenicity flags.
Comparative Analysis of Predictive Platforms
To generate a robust pharmacokinetic profile, we must compare platforms with fundamentally different underlying architectures.
SwissADME
Developed by the Swiss Institute of Bioinformatics, [1] excels in rapid physicochemical profiling. It utilizes multiple LogP models (iLOGP, XLOGP3, WLOGP) and the proprietary BOILED-Egg model to predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation based on lipophilicity and polarity.
pkCSM
Developed at the University of Cambridge, [2] abandons traditional descriptors in favor of graph-based signatures . By representing molecules as graphs and extracting distance-based atomic signatures, pkCSM is exceptionally sensitive to specific toxicophores and complex PK parameters like volume of distribution (VDss) and total clearance.
ADMETlab 3.0
The latest iteration from the Central South University team, [3], represents the cutting edge of deep learning in cheminformatics. It employs a multi-task Deep Message Passing Neural Network (DMPNN) architecture. By evaluating 119 distinct endpoints simultaneously, it provides high-confidence probabilities for complex biological interactions, mitigating the overfitting often seen in single-task QSAR models.
Experimental Protocol: Self-Validating In Silico Workflow
To ensure reproducibility and eliminate input bias, the following self-validating protocol must be strictly adhered to when profiling the compound.
Step 1: Ligand Preparation & Standardization
Generate the 2D structure of Ethyl [(5-amino-2-pyridinyl)oxy]acetate.
Convert to Canonical SMILES (CCOC(=O)COc1ccc(N)cn1) to ensure uniform molecular representation across all platforms.
Causality Check: Ensure formal charges are neutralized, as ionized states at physiological pH (7.4) are handled internally by the respective platform algorithms.
Step 2: Platform Initialization & Execution
SwissADME: Input SMILES. Execute the BOILED-Egg model and CYP450 inhibition panel.
pkCSM: Input SMILES. Select the "Pharmacokinetics" and "Toxicity" prediction modes. Record Caco-2 permeability and AMES toxicity.
ADMETlab 3.0: Input SMILES. Run the comprehensive ADMET evaluation. Extract probability scores for specific endpoints (e.g., >0.8 indicates high confidence).
Step 3: Data Harmonization & Consensus Scoring
Aggregate the raw data. A prediction is considered "Consensus" only if at least two out of the three distinct algorithmic approaches agree.
Workflow for consensus in silico ADME/Tox profiling of the target compound.
Consensus ADME/Tox Predictions
The aggregated quantitative data from the in silico workflow is summarized below.
Table 1: Physicochemical & Absorption Predictions
Parameter
SwissADME
pkCSM
ADMETlab 3.0
Consensus Interpretation
LogP (Lipophilicity)
1.15 (Consensus)
1.21
1.18
Highly hydrophilic, optimal for oral bioavailability.
Water Solubility (LogS)
-2.10 (Highly Soluble)
-2.35
-2.20
Excellent aqueous solubility; no formulation hurdles expected.
GI Absorption
High
94.5%
High (Prob > 0.9)
Near-complete intestinal absorption via passive diffusion.
Caco-2 Permeability
N/A
1.2 (High)
-4.8 cm/s (Optimal)
Excellent transcellular transport across the gut wall.
P-gp Substrate
No
No
No
Not subject to P-glycoprotein efflux; avoids MDR1 resistance.
Table 2: Distribution, Metabolism, Excretion, and Toxicity (DMET)
Parameter
SwissADME
pkCSM
ADMETlab 3.0
Consensus Interpretation
BBB Permeability
Yes (BOILED-Egg)
0.45 (Moderate)
High
Can cross the blood-brain barrier; potential for CNS exposure.
CYP450 Inhibition
None
None
None
Low risk of CYP-mediated drug-drug interactions (DDIs).
Clearance (Total)
N/A
High (Hepatic)
High (Hepatic)
Rapid clearance expected, primarily driven by ester hydrolysis.
Unlikely to cause intrinsic drug-induced liver injury (DILI).
Mechanistic Causality & Interpretation
Data without mechanistic interpretation is merely noise. As scientists, we must explain why the algorithms generated these specific outputs for Ethyl[(5-amino-2-pyridinyl)oxy]acetate.
The Causality of Absorption:
All three platforms unanimously predict high GI absorption. This is a direct consequence of the molecule's strict adherence to Lipinski's Rule of Five. With a molecular weight of 196.20 Da and a TPSA of 74.44 Ų, the compound easily navigates the lipid bilayers of the intestinal epithelium via passive transcellular diffusion. Furthermore, its low molecular volume prevents it from being recognized by the P-glycoprotein (P-gp) efflux pump.
The Causality of Metabolism & Clearance:
A critical insight emerges in the metabolism data. SwissADME and ADMETlab 3.0 predict zero inhibition across all major Cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Mechanistically, this is because the molecule lacks the bulky, lipophilic domains required to occupy the active sites of these enzymes.
However, a major caveat exists: The high total clearance predicted by pkCSM is driven by the ester linkage . In a physiological system, plasma and hepatic carboxylesterases (CES1/CES2) will rapidly hydrolyze this ester into (5-amino-2-pyridinyl)oxyacetic acid and ethanol. Relying solely on CYP450 models would lead to a dangerous underestimation of the compound's in vivo clearance.
The Causality of Toxicity (The AMES Flag):
Both pkCSM and ADMETlab 3.0 flag the compound for AMES toxicity (mutagenicity). This is not an algorithmic error; it is a direct recognition of the primary aromatic amine at the 5-position of the pyridine ring. Aromatic amines are notorious toxicophores. In vivo, they undergo N-hydroxylation followed by phase II esterification (e.g., sulfation). This creates a highly reactive electrophilic nitrenium ion capable of covalently binding to DNA, thereby triggering a positive AMES test.
Mechanistic relationship between molecular features and predicted ADME/Tox outcomes.
Conclusion for Lead Optimization
Ethyl[(5-amino-2-pyridinyl)oxy]acetate presents a highly permeable, highly soluble scaffold. However, its utility as an oral drug candidate is severely limited by two factors: rapid esterase-mediated hydrolysis and potential mutagenicity driven by the primary aromatic amine.
For drug development professionals, the optimization strategy is clear:
Address Clearance: Replace the ester with a bioisostere (e.g., an oxadiazole or amide) to improve metabolic stability.
Address Toxicity: Mask the primary amine or introduce steric hindrance at adjacent positions to prevent N-hydroxylation and mitigate the AMES liability.
By utilizing a multi-platform in silico approach, we move beyond simple data collection and establish a predictive, mechanistic roadmap for intelligent drug design.
References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.[Link]
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.[Link]
Fu, L., Shi, S., Yi, J., Wang, N., He, Y., Wu, Z., Peng, J., Deng, Y., Wang, W., Wu, C., Lyu, A., Zeng, X., Zhao, W., Hou, T., & Cao, D. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W422-W431.[Link]
A Comparative Guide to the Cytotoxicity of Functionalized Pyridinone and Pyridine Derivatives for Cancer Research
In the landscape of oncological drug discovery, the heterocyclic scaffolds of pyridine and its oxidized counterpart, pyridinone, have emerged as privileged structures. Their synthetic tractability and ability to interact...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of oncological drug discovery, the heterocyclic scaffolds of pyridine and its oxidized counterpart, pyridinone, have emerged as privileged structures. Their synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous derivatives with potent cytotoxic activities against various cancer cell lines. This guide provides a comprehensive, objective comparison of the cytotoxic profiles of functionalized pyridinone and pyridine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Introduction: The Therapeutic Potential of Pyridine and Pyridinone Scaffolds
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in medicinal chemistry. Its derivatives are found in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer effects.[1][2] The pyridinone core, a pyridin-2(1H)-one or pyridin-4(1H)-one structure, offers additional hydrogen bonding capabilities and distinct electronic properties, making it an attractive scaffold for targeting enzymes such as kinases.[3] Both classes of compounds can be functionalized at various positions, allowing for the fine-tuning of their physicochemical properties and biological activities. This guide will delve into a comparative analysis of their cytotoxicity, mechanisms of action, and the structure-activity relationships that govern their anticancer potential.
Comparative Cytotoxicity: A Quantitative Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of representative functionalized pyridinone and pyridine derivatives against a panel of human cancer cell lines, providing a direct comparison of their anti-proliferative effects.
Table 1: Cytotoxicity (IC50, µM) of Selected Functionalized Pyridinone Derivatives
Mechanistic Insights: Unraveling the Pathways to Cell Death
The cytotoxic effects of pyridinone and pyridine derivatives are mediated through diverse and often overlapping mechanisms, primarily involving the induction of apoptosis and cell cycle arrest.
Pyridinone Derivatives: Potent Kinase Inhibitors
A significant body of research has highlighted the role of pyridinone derivatives as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3]
PIM-1 Kinase Inhibition: Several pyridinone-based compounds have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[10][11]
Src Kinase Inhibition: The 2-pyridone scaffold has been explored for the development of Src kinase inhibitors, which is often overexpressed in various tumors.[5][12]
Other Kinase Targets: Pyridinone derivatives have also been shown to target other kinases such as Met kinase and mitogen-activated protein kinase (MAPK).[3]
By inhibiting these kinases, pyridinone derivatives can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Pyridine Derivatives: Multifaceted Mechanisms of Action
Functionalized pyridine derivatives exert their cytotoxic effects through a variety of mechanisms, including:
Induction of Apoptosis: Many pyridine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[1][13][14]
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, such as G2/M or S phase, preventing cancer cells from proliferating.[4][15]
Modulation of Signaling Pathways: Pyridine derivatives have been reported to modulate key signaling pathways involved in cancer progression, including the p53 and JNK pathways.[4] Upregulation of p53 can lead to cell cycle arrest and apoptosis, while the JNK pathway is involved in stress-induced apoptosis.
A Comparative View of Signaling Pathways
The following diagram illustrates the key signaling pathways often modulated by both pyridinone and pyridine derivatives, leading to their cytotoxic effects.
Caption: Key signaling pathways affected by pyridinone and pyridine derivatives.
Structure-Activity Relationship (SAR): Designing for Potency
The cytotoxic activity of both pyridinone and pyridine derivatives is highly dependent on the nature and position of their substituents. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents.
Pyridinone Derivatives
Substituents on the Nitrogen: The substituent at the N1 position of the pyridinone ring can significantly influence activity. For example, the introduction of a 2-(dimethylamino)ethyl group has been shown to enhance c-Src kinase inhibition.[5]
Aryl Substituents: The nature and substitution pattern of aryl groups attached to the pyridinone core are critical. Electron-withdrawing or electron-donating groups on these aryl rings can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding to target proteins.[16]
Pyridine Derivatives
Position of Substituents: The position of functional groups on the pyridine ring is a key determinant of activity. For example, a study on 2-methoxypyridine-3-carbonitriles showed that the nature and position of substituents on an attached aryl ring significantly impacted cytotoxicity.[8]
Nature of Functional Groups: The presence of specific functional groups such as -OH, -OMe, -C=O, and -NH2 has been found to enhance the antiproliferative activity of pyridine derivatives. Conversely, the presence of halogen atoms or bulky groups can sometimes decrease activity.[2][17]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and reliability of cytotoxicity data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer properties of pyridinone and pyridine derivatives.
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of novel cytotoxic compounds.
Caption: A typical workflow for in vitro cytotoxicity and mechanistic studies.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[18]
Materials:
Cancer cell line of interest
Complete culture medium
Test compounds (pyridinone or pyridine derivatives) dissolved in DMSO
MTT solution (5 mg/mL in PBS)
DMSO (for formazan solubilization)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V-FITC to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[13]
Cell Harvesting: Harvest the cells after treatment with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
Washing: Wash the cells twice with cold PBS.
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol: Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[4]
Materials:
Treated and control cells
PBS
70% Ethanol (ice-cold)
RNase A (100 µg/mL)
Propidium Iodide (50 µg/mL)
Flow cytometer
Procedure:
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
PI Staining: Add PI solution to the cells and incubate in the dark for 15-30 minutes.
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion
Both functionalized pyridinone and pyridine derivatives represent promising scaffolds for the development of novel anticancer agents. While pyridinones have shown particular promise as kinase inhibitors, pyridine derivatives exhibit a broader range of mechanistic actions. The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. The comprehensive data and standardized protocols presented in this guide are intended to empower researchers to make informed decisions and to design and execute robust studies in the ongoing search for more effective cancer therapies.
References
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]
Synthesis, Cytotoxicity and Structure-Activity Relationship Study of Terpyridines. [Link]
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. [Link]
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]
Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction: In vitro, in vivo, and in silico integrated approaches. [Link]
Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. [Link]
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. [Link]
Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. [Link]
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. [Link]
A New Benzo[19][20]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. [Link]
Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
In Vitro Efficacy Evaluation for Cancer Therapy. [Link]
Structure-activity relationship of anticancer drug candidate quinones. [Link]
Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]
Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. [Link]
A simple and reliable approach for assessing anticancer activity in vitro. [Link]
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]
Comparison of the effects of pyridine and its metabolites on rat liver and kidney. [Link]
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]